Tiaramide Hydrochloride
Description
See also: Tiaramide (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNGDQSYPNBJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32527-55-2 (Parent) | |
| Record name | Tiaramide hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048757 | |
| Record name | Tiaramide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35941-71-0 | |
| Record name | 2(3H)-Benzothiazolone, 5-chloro-3-[2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiaramide hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tiaramide hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiaramide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(5-chloro-2-oxo-2H-benzothiazol-3-yl)acetyl]piperazine-1-ethanol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIARAMIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITY1616X9T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Tiaramide Hydrochloride for Drug Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which leads to a reduction in prostaglandin synthesis.[3] A thorough understanding of its physicochemical properties is paramount for the successful formulation of stable, effective, and bioavailable dosage forms. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action.
Physicochemical Properties
A compilation of the available physicochemical data for this compound is presented below. These parameters are critical for pre-formulation studies and subsequent dosage form design.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | 5-Chloro-3-(2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl)-3H-benzothiazol-2-one monohydrochloride | [4] |
| Molecular Formula | C₁₅H₁₈ClN₃O₃S·HCl | [4][5] |
| Molecular Weight | 392.30 g/mol | [6][7] |
| CAS Number | 35941-71-0 | [5] |
| Appearance | White crystalline powder. It has also been described as a white to orange to green powder to crystal. | [4][5] |
| Odor | Odorless | [4] |
Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability.
| Solvent | Solubility | Reference(s) |
| Water | Freely soluble | [4] |
| Ethanol (95%) | Slightly soluble | [4] |
| Acetic Acid (100) | Slightly soluble | [4] |
| Diethyl Ether | Practically insoluble | [4] |
| Acetic Anhydride | Practically insoluble | [4] |
| DMSO | 125 mg/mL | [6] |
Dissociation Constant (pKa)
Melting Point and Polymorphism
The melting point of a substance is a key indicator of its purity. The existence of multiple melting points for this compound strongly suggests the presence of different polymorphic forms. Polymorphism can significantly impact the stability, solubility, and bioavailability of a drug.
| Melting Point | Comments | Reference(s) |
| ~265°C | With decomposition | [4] |
| 159 - 161°C | Range | [5] |
| 160°C | Single point | [8] |
No specific studies detailing the characterization of this compound polymorphs were identified in the literature.
pH of Aqueous Solution
| Concentration | pH | Reference(s) |
| 1 in 20 (5% w/v) | 3.0 - 4.5 | [4] |
Spectroscopic Properties
Specific UV-Vis absorption maxima (λmax) and detailed FTIR spectral data with peak assignments for this compound are not extensively reported in the available literature. However, a reference to an infrared absorption spectrum determined by the potassium chloride disk method is available.[4]
Mechanism of Action: COX Inhibition Pathway
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is central to its therapeutic action.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical practices.
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a drug substance like this compound.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Method: Shake-Flask Method
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific pH buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Determination of pKa
Objective: To determine the acid dissociation constant (pKa) of this compound.
Method: Potentiometric Titration
-
Solution Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or a co-solvent system if aqueous solubility is limited).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the ionizable groups.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve or by analyzing the first derivative of the curve.
Investigation of Polymorphism
Objective: To identify and characterize different polymorphic forms of this compound.
Methods:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount of the this compound sample (2-5 mg) into an aluminum pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range in a DSC instrument.
-
Record the heat flow as a function of temperature. Endothermic events (melting) and exothermic events (crystallization) can indicate the presence of different polymorphs or phase transitions.
-
-
Powder X-Ray Diffraction (PXRD):
-
Prepare a uniform powder bed of the this compound sample.
-
Analyze the sample using a powder X-ray diffractometer over a specific 2θ range.
-
The resulting diffraction pattern, with characteristic peaks at specific 2θ angles, serves as a fingerprint for the crystalline form. Different polymorphs will exhibit distinct PXRD patterns.
-
Stability-Indicating Method and Forced Degradation Studies
Objective: To develop a stability-indicating analytical method and to investigate the degradation pathways of this compound under various stress conditions.
Method: High-Performance Liquid Chromatography (HPLC)
-
Forced Degradation:
-
Acid Hydrolysis: Treat a solution of this compound with an acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Base Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 M NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or a solution to high temperatures.
-
Photodegradation: Expose the solid drug or a solution to UV and visible light.
-
-
HPLC Method Development:
-
Develop an HPLC method (typically reverse-phase) that can separate the intact this compound from all potential degradation products formed during the forced degradation studies.
-
Method optimization involves selecting an appropriate column, mobile phase composition, flow rate, and detector wavelength.
-
-
Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Specific degradation products and a validated stability-indicating HPLC method for this compound are not detailed in the currently available literature.
Conclusion
This technical guide provides a summary of the currently known physicochemical properties of this compound, which are essential for its formulation into safe and effective drug products. While key parameters such as solubility in various media and melting point ranges are documented, there remain significant gaps in the publicly available data, particularly concerning its pKa, a definitive characterization of its polymorphic forms, and detailed stability-indicating analytical methods with identified degradation products. Further research in these areas is crucial for the comprehensive understanding and optimal formulation of this compound. The provided experimental protocols offer a standardized approach for researchers to generate this critical data.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KEGG DRUG: this compound [genome.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Tiaramide Hydrochloride: A Deep Dive into its Molecular-Activity Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted pharmacological profile, exhibiting analgesic, anti-inflammatory, and antiasthmatic properties. This technical guide provides an in-depth analysis of this compound's molecular structure, its intricate relationship with its biological activity, and detailed experimental methodologies. The core of its mechanism lies in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which curtails the production of pro-inflammatory prostaglandins. Beyond this primary pathway, Tiaramide also modulates the activity of key immune cells, demonstrates antioxidant effects, and inhibits the release of histamine, contributing to its therapeutic efficacy. This document serves as a comprehensive resource, consolidating quantitative pharmacological data, detailed experimental protocols, and an exploration of its structure-activity relationship to support further research and development in the field of anti-inflammatory therapeutics.
Molecular Structure and Physicochemical Properties
This compound is chemically known as 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one hydrochloride. Its molecular structure is characterized by a benzothiazole core linked to a piperazine ethanol moiety via an acetamide bridge.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₉Cl₂N₃O₃S |
| Molecular Weight | 392.3 g/mol |
| CAS Number | 35941-71-0 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and methanol |
Mechanism of Action and Biological Activity
This compound exerts its therapeutic effects through a combination of mechanisms, primarily centered around the modulation of the inflammatory cascade.
Inhibition of Cyclooxygenase (COX) Enzymes
Modulation of Immune Cell Activity
Tiaramide has been shown to modulate the activity of various immune cells, including macrophages and neutrophils. This modulation helps in reducing the release of pro-inflammatory cytokines and chemokines at the site of inflammation, thereby dampening the overall inflammatory response.
Antioxidant Properties
The molecule also possesses antioxidant properties, which contribute to its anti-inflammatory effects by neutralizing reactive oxygen species (ROS) that are often generated during inflammatory processes and contribute to tissue damage.
Inhibition of Histamine Release
Tiaramide has demonstrated the ability to inhibit the release of histamine from mast cells and basophils.[1] This action is particularly relevant to its antiasthmatic and anti-anaphylactic properties. Studies have shown that its metabolite, desethanol tiaramide (DETR), is a more potent inhibitor of histamine release than the parent compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by Tiaramide and a general workflow for evaluating its anti-inflammatory activity.
Caption: Tiaramide's primary mechanism of action.
References
An In-depth Technical Guide to the Discovery and Synthesis of Tiaramide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with additional analgesic and antiallergic properties. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action. It details its pharmacological effects, including the inhibition of prostaglandin synthesis and histamine release, and presents its pharmacokinetic profile across various species. Experimental protocols for key assays are provided, and its signaling pathways are visually represented. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Introduction
This compound, chemically known as 5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one hydrochloride, is a multifaceted therapeutic agent.[1] It is primarily recognized for its anti-inflammatory and analgesic effects, making it a candidate for treating a range of conditions, including musculoskeletal disorders.[2] Beyond its anti-inflammatory properties, Tiaramide has demonstrated antiallergic activities, notably the inhibition of histamine release.[3] This dual-action capability positions it as a unique compound in the landscape of inflammatory and allergic disease treatment.
Discovery and Development
The development of this compound stemmed from research into benzothiazole derivatives with potential anti-inflammatory activity. Early pharmacological studies in the 1970s and 1980s established its profile as a non-steroidal anti-inflammatory agent. These studies highlighted its ability to counteract inflammatory responses and its analgesic properties. Further research elucidated its antianaphylactic actions, demonstrating its capacity to inhibit the release of inflammatory mediators from mast cells.[3]
Synthesis of this compound
Experimental Protocol: General Synthesis of Benzothiazole Derivatives
-
Preparation of 2-amino-5-chlorobenzothiazole: This intermediate can be synthesized by the reaction of p-chloroaniline with ammonium thiocyanate in the presence of a catalyst like bromine.
-
Synthesis of 5-chloro-2(3H)-benzothiazolone: The 2-amino-5-chlorobenzothiazole can be converted to the corresponding benzothiazolone through a Sandmeyer-type reaction followed by hydrolysis.
-
Alkylation of 5-chloro-2(3H)-benzothiazolone: The nitrogen at position 3 of the benzothiazolone ring can be alkylated with a suitable haloacetyl derivative, such as chloroacetyl chloride, to introduce the acetyl side chain.
-
Coupling with N-(2-hydroxyethyl)piperazine: The resulting intermediate, a 3-(chloroacetyl)-5-chlorobenzothiazolone, can then be reacted with N-(2-hydroxyethyl)piperazine to form the Tiaramide base.
-
Formation of the Hydrochloride Salt: Finally, the Tiaramide base is treated with hydrochloric acid to yield this compound.
Note: This is a generalized protocol based on the synthesis of similar compounds. The specific reaction conditions, solvents, and purification methods for the synthesis of this compound would require further investigation and optimization.
Pharmacological Properties
Mechanism of Action
This compound exerts its therapeutic effects through a multi-pronged mechanism of action:
-
Inhibition of Prostaglandin Synthesis: As an NSAID, Tiaramide inhibits the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. While specific IC50 values for Tiaramide's inhibition of COX-1 and COX-2 are not available in the reviewed literature, its preferential antagonism of prostaglandin E2-induced contractions has been demonstrated.[4]
-
Inhibition of Histamine Release: Tiaramide has been shown to strongly inhibit the antigen-induced and compound 48/80-induced release of histamine from rat peritoneal mast cells.[3] This action contributes to its antiallergic and anti-inflammatory effects.
-
Calcium Antagonism: There is evidence to suggest that Tiaramide may possess calcium antagonistic properties, which could contribute to its smooth muscle relaxant effects observed in some studies. However, the precise mechanism of its interaction with calcium channels requires further elucidation.
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in several animal species. The data reveals significant species-specific differences in its metabolism and elimination.
Table 1: Comparative Pharmacokinetic Parameters of this compound
| Parameter | Mouse | Rat | Dog | Monkey |
| Urinary Excretion (24h, % of dose) | 67 | 59 | 41 | 74 |
| Serum Half-life (intravenous) | ~0.2 h | ~0.8 h | ~0.5 h | - |
| Plasma Protein Binding (%) | ~24-34 | ~24-34 | ~24-34 | ~24-34 |
| Major Metabolites | DETR, TRAA | TRAA, TRNO | TRNO, TR-O-Glu | TRAA, TR-O-Glu |
Data sourced from Noguchi et al., 1977.[5] DETR: 1-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-piperazine; TRAA: 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineacetic acid; TRNO: 4-[(5-chloro-2-oxo-3(2H)-benzothiazolyl)acetyl]-1-piperazineethanol 1-oxide; TR-O-Glu: tiaramide-O-glucuronide.
Key Experimental Protocols
In Vitro Histamine Release Assay from Mast Cells
This protocol provides a general framework for assessing the inhibitory effect of this compound on histamine release from mast cells.
Materials:
-
Rat peritoneal mast cells
-
This compound
-
Compound 48/80 (or other mast cell degranulating agent)
-
Tyrode's buffer
-
Histamine ELISA kit or fluorometric assay reagents
-
Microplate reader
Procedure:
-
Mast Cell Isolation: Isolate peritoneal mast cells from rats using standard laboratory procedures.
-
Cell Preparation: Wash the isolated mast cells and resuspend them in Tyrode's buffer at a concentration of 1-2 x 10^5 cells/mL.
-
Pre-incubation with Tiaramide: Incubate the mast cell suspension with varying concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulation of Histamine Release: Add a degranulating agent, such as compound 48/80, to the mast cell suspension to induce histamine release. Incubate for 30 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Histamine Quantification: Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit or a fluorometric assay.
-
Data Analysis: Calculate the percentage of histamine release inhibition by comparing the histamine levels in the Tiaramide-treated groups to the control group (stimulated with degranulating agent alone).
Signaling Pathways and Visualizations
The primary signaling pathways modulated by this compound are the arachidonic acid cascade and the mast cell degranulation pathway.
Arachidonic Acid Pathway
Tiaramide's anti-inflammatory effects are largely attributed to its interference with the arachidonic acid pathway, leading to a reduction in prostaglandin synthesis.
Mast Cell Degranulation Pathway
Tiaramide's antiallergic properties are mediated by its ability to stabilize mast cells and prevent the release of histamine.
Conclusion
This compound is a well-characterized anti-inflammatory agent with a unique combination of analgesic and antiallergic properties. Its mechanism of action, involving the dual inhibition of prostaglandin synthesis and histamine release, makes it a valuable compound for further investigation and potential therapeutic applications in a variety of inflammatory and allergic conditions. The pharmacokinetic data presented highlights the importance of considering species-specific differences in drug metabolism and disposition during preclinical development. This technical guide provides a foundational resource for scientists and researchers engaged in the ongoing exploration of this compound and similar therapeutic agents.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential antagonism of tiaramide to prostaglandin E2-induced contraction in isolated rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in metabolism of this compound, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiaramide Hydrochloride: A Technical Guide to its Role as a Non-Steroidal Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with a multifaceted mechanism of action that extends beyond the typical profile of this class of compounds. Primarily, it functions through the inhibition of prostaglandin synthesis by targeting cyclooxygenase (COX) enzymes, a hallmark of NSAIDs. Additionally, this compound exhibits significant mast cell stabilizing properties, effectively inhibiting the release of histamine and other pro-inflammatory mediators. This dual action positions it as a compound of interest for the management of inflammatory and allergic conditions. This technical guide provides a comprehensive overview of the core mechanisms, experimental evaluation, and relevant signaling pathways associated with this compound's anti-inflammatory activity.
Introduction
This compound is a benzothiazole derivative recognized for its analgesic and anti-inflammatory properties.[1] Unlike many traditional NSAIDs, its pharmacological profile is augmented by its ability to modulate allergic responses through the inhibition of mast cell degranulation.[2][3] This document serves as an in-depth resource for researchers and drug development professionals, detailing the molecular mechanisms, providing structured quantitative data for comparative analysis, and outlining key experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-inflammatory effects through two primary pathways:
-
Inhibition of Prostaglandin Synthesis: As a non-steroidal anti-inflammatory agent, this compound interferes with the arachidonic acid cascade.[4][5] It inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins, particularly PGE2, are key mediators of inflammation, pain, and fever.[6][7] By reducing prostaglandin synthesis, this compound alleviates the cardinal signs of inflammation.
-
Mast Cell Stabilization: this compound has been shown to inhibit the release of histamine from mast cells.[8] Mast cell degranulation is a critical event in allergic and inflammatory responses, releasing a host of pre-formed and newly synthesized mediators, including histamine, which increase vascular permeability and promote inflammation.[9][10] The ability of this compound to stabilize mast cells contributes significantly to its anti-inflammatory and anti-anaphylactic properties.[1]
Data Presentation
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Ibuprofen | 1.3 | 3.5 | 0.37 |
| Naproxen | 0.9 | 1.9 | 0.47 |
| Diclofenac | 0.06 | 0.03 | 2.0 |
| Celecoxib | 15 | 0.04 | 375 |
| Etoricoxib | 1.1 | 0.01 | 110 |
Data compiled from various sources for comparative purposes.[11][12][13][14][15][16][17] Note: Lower IC50 values indicate greater potency. A higher selectivity ratio indicates greater selectivity for COX-2.
Quantitative data on the inhibition of histamine release by this compound is also not available in terms of specific IC50 values. However, studies have demonstrated its potent inhibitory effect on histamine release induced by various stimuli.[1][3]
Signaling Pathways
Arachidonic Acid Cascade and COX Inhibition
The following diagram illustrates the arachidonic acid cascade and the point of intervention for NSAIDs like this compound.
References
- 1. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of compound 48/80 induced mediator release following oral administration of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two-pronged approach to anti-inflammatory therapy through the modulation of the arachidonic acid cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferential antagonism of tiaramide to prostaglandin E2-induced contraction in isolated rabbit detrusor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mast cell - Wikipedia [en.wikipedia.org]
- 10. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Tiaramide Hydrochloride: A Technical Guide on its Attenuation of Histamine Release from Mast Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiaramide hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-allergic and anti-anaphylactic properties. A substantial body of evidence indicates its capacity to inhibit the release of histamine and other inflammatory mediators from mast cells, key effector cells in allergic reactions. This technical guide provides an in-depth analysis of the effects of this compound on histamine release from mast cells, detailing its proposed mechanism of action, summarizing available data, and outlining relevant experimental protocols. The primary mechanism appears to involve the modulation of calcium influx, a critical step in the degranulation cascade of mast cells. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology, pharmacology, and drug development.
Introduction
Mast cells are crucial players in the inflammatory response, particularly in type I hypersensitivity reactions. Upon activation by various stimuli, including allergens cross-linking IgE bound to their high-affinity IgE receptors (FcεRI) or by non-immunological agents like compound 48/80, mast cells undergo degranulation, releasing a plethora of pre-formed and newly synthesized inflammatory mediators. Among these, histamine is a primary mediator responsible for the characteristic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and smooth muscle contraction.
This compound has emerged as a compound of interest due to its demonstrated ability to suppress these mast cell-mediated responses.[1][2] This guide will explore the technical details of this compound's interaction with mast cells, focusing on its inhibitory effect on histamine release.
Quantitative Data on the Inhibition of Histamine Release
To provide a comparative context for researchers, the following table summarizes the IC50 values for other compounds that inhibit histamine release from rat peritoneal mast cells (RPMC) under different stimulation conditions.
| Compound | Stimulus | Mast Cell Type | IC50 Value (µM) | Reference |
| Thiazinamium Chloride | Compound 48/80 | RPMC | 40 | [3] |
| Promethazine HCl | Antigen (ovalbumin) | RPMC | 13 | [3] |
| Disodium Cromoglycate (DSCG) | Antigen (ovalbumin) | RPMC | 7 | [3] |
| Disodium Cromoglycate (DSCG) | Compound 48/80 | RPMC | 1 | [3] |
Proposed Mechanism of Action
The precise molecular mechanism underlying this compound's mast cell-stabilizing effect is not fully elucidated; however, evidence strongly suggests its role as a calcium antagonist.[4] The influx of extracellular calcium is a pivotal event in the signaling cascade leading to mast cell degranulation. By competitively antagonizing calcium channels, this compound likely inhibits the rise in intracellular calcium concentration that is necessary for the fusion of histamine-containing granules with the cell membrane and the subsequent release of their contents.[4]
Furthermore, studies have indicated that this compound is a very weak inhibitor of 3',5'-cyclic adenosine monophosphate (cAMP) phosphodiesterase, an enzyme that degrades cAMP.[4] Elevated intracellular cAMP levels are generally associated with the inhibition of mast cell degranulation. Tiaramide's weak effect on this enzyme suggests that its primary mechanism of action is likely independent of the cAMP pathway and more directly related to the regulation of calcium influx.[4]
The mechanism of this compound appears to be distinct from that of disodium cromoglycate (DSCG), another mast cell stabilizer.[5]
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound in inhibiting mast cell degranulation.
Experimental Protocols
The following section outlines a generalized experimental workflow for assessing the effect of this compound on histamine release from rat peritoneal mast cells induced by compound 48/80.
Isolation of Rat Peritoneal Mast Cells
-
Animal Model: Wistar rats are commonly used for the isolation of peritoneal mast cells.
-
Peritoneal Lavage: Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Inject 10-15 mL of a buffered salt solution (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺) into the peritoneal cavity.
-
Cell Collection: Gently massage the abdomen for 90 seconds to dislodge the mast cells. Aspirate the peritoneal fluid containing the cells.
-
Cell Purification: Centrifuge the cell suspension at a low speed (e.g., 150 x g) for 10 minutes at 4°C. The resulting cell pellet can be further purified using a density gradient centrifugation method (e.g., with Percoll®) to enrich the mast cell population.
-
Cell Resuspension: Resuspend the purified mast cells in a suitable buffer (e.g., Tyrode's buffer) at a desired concentration (e.g., 1 x 10⁵ cells/mL).
Histamine Release Assay
-
Pre-incubation: Aliquot the mast cell suspension into microcentrifuge tubes. Add varying concentrations of this compound (or vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at 37°C.
-
Stimulation: Induce histamine release by adding a fixed concentration of compound 48/80 (e.g., 5 µg/mL) to each tube (except for the spontaneous release control). Incubate for an additional 10-15 minutes at 37°C.
-
Termination of Reaction: Stop the reaction by placing the tubes on ice and adding ice-cold buffer.
-
Separation of Supernatant: Centrifuge the tubes at a higher speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the cells.
-
Histamine Quantification: Carefully collect the supernatant, which contains the released histamine. The amount of histamine can be quantified using various methods, such as:
-
Fluorometric Assay: This is a common and sensitive method involving the condensation of histamine with o-phthalaldehyde (OPA) to form a fluorescent product.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a highly specific method for histamine quantification.
-
-
Total Histamine Determination: To determine the total histamine content, lyse a separate aliquot of the mast cell suspension (e.g., by boiling or sonication) and measure the histamine concentration.
-
Calculation of Inhibition: The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100. The percentage inhibition by this compound is then calculated relative to the control (compound 48/80 alone).
Experimental Workflow Diagram
Caption: A typical workflow for studying the effect of tiaramide on histamine release.
Conclusion and Future Directions
This compound effectively inhibits histamine release from mast cells, a key process in the pathophysiology of allergic diseases. The available evidence strongly points towards a mechanism involving the antagonism of calcium influx, which is essential for mast cell degranulation. While the mast cell-stabilizing properties of this compound are well-documented qualitatively, there is a clear need for further research to establish precise quantitative measures of its potency, such as IC50 values, in various mast cell populations and with different stimuli.
Future studies should focus on:
-
Elucidating the specific calcium channels targeted by this compound in mast cells.
-
Investigating the downstream signaling events that are affected by the reduction in intracellular calcium.
-
Conducting detailed structure-activity relationship studies to potentially develop more potent and selective analogs.
-
Evaluating the in vivo efficacy of this compound in various animal models of allergic disease to further validate its therapeutic potential.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in its potential application as a therapeutic agent for the management of allergic and inflammatory disorders.
References
- 1. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of compound 48/80 induced mediator release following oral administration of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of thiazinamium chloride on histamine release from rat peritoneal mast cells and on phosphodiesterase activity in guinea pig lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]
- 5. Roles of intracellular Ca2+ and cyclic AMP in mast cell histamine release induced by radiographic contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-stage research on Tiaramide Hydrochloride for pain management
An in-depth analysis of the early-stage research on Tiaramide Hydrochloride reveals its identity as a non-steroidal anti-inflammatory drug (NSAID) with significant analgesic and anti-inflammatory properties.[1][2] The primary mechanism of action for its pain-management effects is the inhibition of prostaglandin synthesis, a hallmark of NSAIDs.[3] Additionally, Tiaramide exhibits a secondary mechanism involving anti-allergic and anti-anaphylactic effects by inhibiting the release of histamine and serotonin from mast cells.[4][5]
Mechanism of Action
This compound's analgesic and anti-inflammatory effects are primarily attributed to its interference with the arachidonic acid cascade. Like other NSAIDs, it blocks the synthesis of prostaglandins by inhibiting cyclooxygenase (COX) enzymes.[2][3] Prostaglandins, particularly PGE2, are key lipid compounds that mediate inflammation, pain, and fever.[1] By reducing their production, Tiaramide alleviates the associated symptoms.[1]
A secondary, distinct mechanism is its ability to stabilize mast cells, which prevents the release of histamine and serotonin.[4][5] These mediators are involved in allergic reactions and can also contribute to inflammatory and pain responses. This dual action suggests a broader therapeutic potential beyond simple COX inhibition. Some research also indicates a potential role as a calcium antagonist, which may contribute to its bronchodilating properties.[6]
Quantitative Pharmacological Data
Specific preclinical data on this compound is scarce in contemporary literature. The tables below are structured to represent the essential quantitative data that would be generated during early-stage research for a novel analgesic compound.
Table 1: Illustrative In Vitro COX Enzyme Inhibition
| Enzyme | Tiaramide HCl IC50 (µM) | Celecoxib IC50 (µM) (Reference) |
|---|---|---|
| COX-1 | Data not available | 0.78 |
| COX-2 | Data not available | 0.052 |
| Selectivity Index (COX-1/COX-2) | Data not available | 15 |
Note: IC50 is the half-maximal inhibitory concentration. Reference values are for comparative purposes and represent typical data for a COX-2 selective inhibitor.[7]
Table 2: Illustrative In Vivo Analgesic Efficacy in Rodent Models
| Model | Tiaramide HCl ED50 (mg/kg) | Outcome Measure |
|---|---|---|
| Acetic Acid Writhing Test | Data not available | % Inhibition of Writhing |
| Hot Plate Test | Data not available | Increase in Reaction Latency (s) |
| Carrageenan Paw Edema | Data not available | % Inhibition of Edema |
Note: ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population.
Preclinical Experimental Protocols
The evaluation of a potential analgesic like this compound involves standardized in vivo animal models to characterize its anti-inflammatory and pain-relieving effects.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses a drug's ability to inhibit visceral pain.
Methodology:
-
Animal Model: Swiss albino mice (20-25g) are typically used.[8]
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Grouping: Animals are divided into control (vehicle), standard (e.g., Diclofenac), and test (Tiaramide HCl at various doses) groups.
-
Drug Administration: The test compound or vehicle is administered, usually orally or intraperitoneally, 30-60 minutes before the noxious stimulus.
-
Noxious Stimulus: A dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching response known as "writhing".[9]
-
Observation: Immediately after injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 20 minutes).[9]
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the control group, indicating the degree of peripheral analgesic activity.[10]
Hot Plate Test (Central Analgesia)
This method evaluates the response to thermal pain stimuli, primarily assessing centrally-acting analgesics.
Methodology:
-
Animal Model: Albino mice are commonly used.[10]
-
Apparatus: An Eddy's hot plate instrument is used, maintained at a constant temperature (e.g., 55°C ± 1°C).[8][10]
-
Baseline Measurement: Before drug administration, the baseline reaction time for each mouse is recorded. The reaction is typically defined as licking of the paws or jumping.[8] A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[8]
-
Drug Administration: The test compound is administered to the treatment group.
-
Post-Treatment Measurement: The reaction time (latency) is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[11]
-
Data Analysis: A significant increase in the reaction time compared to the baseline and control group indicates a central analgesic effect.[8]
Conclusion
Early-stage research establishes this compound as a typical NSAID with a primary mechanism centered on the inhibition of prostaglandin synthesis, supplemented by anti-allergic properties. While the qualitative aspects of its pharmacology are documented, a lack of accessible quantitative data from pivotal preclinical studies limits a full assessment of its potency and selectivity compared to modern analgesics. The experimental protocols detailed herein represent the standard methodologies that would have been employed to characterize its analgesic and anti-inflammatory profile, providing a clear scientific context for its development.
References
- 1. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. youtube.com [youtube.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
Tiaramide Hydrochloride: A Multifaceted Approach to Bronchodilation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Tiaramide Hydrochloride, a benzothiazoline derivative, has demonstrated notable potential as a bronchodilator agent. Its efficacy stems from a multi-pronged mechanism of action that encompasses anti-inflammatory effects, mast cell stabilization, and direct relaxation of airway smooth muscle. This technical guide synthesizes the available preclinical and clinical data to provide a comprehensive overview of this compound's pharmacology, experimental validation, and potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Introduction
Bronchoconstriction, a hallmark of obstructive airway diseases, is driven by a complex interplay of inflammation, mediator release, and airway smooth muscle hyperreactivity. This compound has emerged as a compound of interest due to its unique combination of anti-inflammatory and direct smooth muscle relaxant properties.[1] This document aims to provide a detailed technical overview of the core scientific principles underlying the bronchodilator potential of this compound.
Mechanism of Action and Signaling Pathways
This compound's bronchodilator activity is not attributed to a single mechanism but rather a synergistic combination of at least three distinct pharmacological actions.
Anti-inflammatory Pathway: Inhibition of Prostaglandin Synthesis
A primary mechanism of this compound is its anti-inflammatory action, which involves the suppression of the arachidonic acid pathway.[2] Specifically, it has been shown to reduce the activity of cyclooxygenase (COX) enzymes, particularly COX-2.[2] By inhibiting COX-2, this compound effectively curtails the synthesis of prostaglandins, potent inflammatory mediators that contribute to bronchoconstriction and airway inflammation.[2]
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tiaramide Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tiaramide Hydrochloride in plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The methodology encompasses a straightforward sample preparation technique, efficient chromatographic separation, and UV detection. All experimental procedures and validation parameters are outlined to ensure reproducibility and accuracy in a research and development setting.
Introduction
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Accurate quantification of this compound in biological matrices, particularly plasma, is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive protocol for a validated HPLC method designed for this purpose, ensuring high sensitivity, specificity, and throughput.
Data Presentation
The following table summarizes the quantitative data and validation parameters for the HPLC method for this compound quantification in plasma.
| Parameter | Result |
| Chromatographic Conditions | |
| HPLC Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 7.0, 10 mM) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Retention Time | Tiaramide: ~8.3 min; Internal Standard: ~5.6 min |
| Method Validation | |
| Linearity Range | 10 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Mean Recovery | > 85% |
| Sensitivity | |
| Limit of Quantification (LOQ) | 10 ng/mL |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Diphenhydramine Hydrochloride
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Sodium hydroxide
-
Water (HPLC grade)
-
Human plasma (drug-free)
Equipment
-
HPLC system with UV detector
-
C18 analytical column (5 µm, 4.6 x 250 mm)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
Phosphate Buffer (10 mM, pH 7.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 7.0 with a sodium hydroxide solution.
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and 10 mM phosphate buffer (pH 7.0). Filter and degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10, 20, 50, 100, 150, 200 ng/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard in methanol to obtain a final concentration of 1 mg/mL.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 500 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the corresponding concentration of the standard solutions.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for Tiaramide HCl quantification.
Caption: Logical relationship of method development and validation.
Tiaramide Hydrochloride: Application Notes and Protocols for Laboratory Animal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tiaramide Hydrochloride administration and dosage for various laboratory animal models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and antiallergic properties of this compound.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data and administration details for this compound in mice, rats, and dogs.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Serum Half-life (t½) | 24-hour Urinary Excretion (% of Dose) |
| Mouse | Intravenous | ~0.2 hours[1] | - |
| Oral | - | 67%[1] | |
| Rat | Intravenous | ~0.8 hours[1] | - |
| Oral | - | 59%[1] | |
| Dog | Intravenous | ~0.5 hours[1] | - |
| Oral | - | 41%[1] |
Table 2: General Administration Guidelines for Laboratory Animals
| Species | Route of Administration | Recommended Needle Gauge | Maximum Injection Volume (per site) |
| Mouse | |||
| Subcutaneous (SC) | 25-27 G | 0.1 mL | |
| Intraperitoneal (IP) | 25-27 G | 0.25 mL[2] | |
| Intravenous (IV) - Tail Vein | 27-30 G | 0.2 mL | |
| Rat | |||
| Subcutaneous (SC) | 23-25 G | 1.0 mL | |
| Intraperitoneal (IP) | 23-25 G | 2.5 mL[2] | |
| Intravenous (IV) - Tail Vein | 23-25 G | 0.5 mL | |
| Rabbit | |||
| Subcutaneous (SC) | 22-25 G | 1.0 mL | |
| Intravenous (IV) - Marginal Ear Vein | 22-25 G | 1.0 mL | |
| Dog | |||
| Subcutaneous (SC) | 20-23 G | 5.0 mL | |
| Intravenous (IV) - Cephalic or Saphenous Vein | 20-22 G | 5.0 mL |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below. These protocols are based on established pharmacological models and can be adapted for the evaluation of this compound.
Carrageenan-Induced Paw Edema in Rats (In Vivo)
This model is widely used to assess the anti-inflammatory activity of test compounds.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups:
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
This compound (various doses, e.g., 10, 30, 100 mg/kg)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
-
Administration:
-
Administer this compound or the positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before carrageenan injection.
-
Administer the vehicle to the control group.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Inhibition of Histamine Release from Rat Peritoneal Mast Cells (In Vitro)
This assay evaluates the ability of a compound to inhibit the release of histamine, a key mediator of allergic and inflammatory responses.[5][6]
Protocol:
-
Mast Cell Isolation:
-
Isolate peritoneal mast cells from male Wistar rats.
-
-
Cell Culture:
-
Suspend the isolated mast cells in a suitable buffer (e.g., Tyrode's solution).
-
-
Experimental Procedure:
-
Pre-incubate the mast cell suspension with various concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C.
-
Induce histamine release by adding a secretagogue, such as compound 48/80 or an antigen (if cells are sensitized).[5]
-
Include a control group with the secretagogue but without this compound.
-
-
Histamine Quantification:
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant and measure the histamine content using a fluorometric assay or an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of histamine release for each concentration of this compound compared to the control group.
-
Visualizations
The following diagrams illustrate key concepts related to the administration and mechanism of action of this compound.
References
- 1. Species differences in metabolism of this compound, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]
Application of Tiaramide Hydrochloride in Asthma Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated anti-allergic and bronchodilatory properties.[1][2][3] Its potential as a therapeutic agent for asthma has been investigated due to its multifaceted mechanism of action, which includes the inhibition of inflammatory mediator release and direct effects on airway smooth muscle.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical asthma research models, intended to guide researchers in evaluating its therapeutic potential.
Mechanism of Action
This compound exerts its anti-asthmatic effects through several mechanisms:
-
Inhibition of Mast Cell Degranulation: It has been shown to inhibit the antigen-induced and compound 48/80-induced release of histamine and serotonin from mast cells.[1] This action helps to mitigate the acute allergic response that characterizes the early phase of an asthma attack.
-
Anti-inflammatory Effects: As a benzothiazoline derivative, this compound possesses anti-inflammatory properties.[4] It can inhibit the formation of circulating thromboxane A2, a potent bronchoconstrictor and inflammatory mediator.[4]
-
Calcium Channel Antagonism: this compound appears to act as a calcium channel blocker.[4] It antagonizes CaCl2-induced contractions of isolated guinea-pig tracheal spirals and abolishes the tonic phase of K+-induced contractions in smooth muscle, which is dependent on calcium influx.[4] This contributes to its bronchodilatory effects.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound from published studies. Note: Preclinical data in standardized mouse models of asthma are limited in the reviewed literature. The following data are derived from various experimental systems.
Table 1: Effect of this compound on Histamine Release
| Model System | Inducer | Tiaramide HCl Concentration | % Inhibition of Histamine Release | Reference |
| Rat Peritoneal Mast Cells | Antigen | Not Specified | Strong Inhibition | [1] |
| Rat Peritoneal Mast Cells | Compound 48/80 | Not Specified | Strong Inhibition | [1] |
Table 2: Effect of this compound on Bronchoconstriction in Guinea Pig Models
| Model | Inducer | Tiaramide HCl Administration | Effect | Reference |
| Anesthetized Guinea Pig | Histamine | Not Specified | Protection against bronchoconstriction | [4] |
| Anesthetized Guinea Pig | Bradykinin | Not Specified | Protection against bronchoconstriction | [4] |
| Isolated Guinea Pig Tracheal Spirals | CaCl2 | Not Specified | Antagonism of contractions | [4] |
Experimental Protocols
The following are detailed protocols for commonly used asthma research models. While specific data on the use of this compound within these exact protocols is not extensively available, its application can be investigated by incorporating it into the treatment phase of these models.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in BALB/c Mice
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.[5][6][7]
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
BALB/c mice (female, 6-8 weeks old)
Experimental Workflow:
Caption: Workflow for the OVA-induced allergic asthma model.
Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare the sensitization solution by emulsifying 100 µg of OVA and 2 mg of alum adjuvant in 200 µL of sterile saline per mouse.[7]
-
Administer the solution via intraperitoneal (i.p.) injection to each mouse.
-
A booster sensitization is given on day 14.
-
-
Aerosol Challenge and Treatment (Day 21, 22, and 23):
-
On three consecutive days, expose the mice to an aerosol of 1% OVA in saline for 30 minutes using a nebulizer in a closed chamber.[5]
-
Treatment: Administer this compound at desired doses (e.g., via oral gavage or i.p. injection) at a specified time before each OVA challenge (e.g., 1 hour prior). A vehicle control group should be included.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness (Day 24):
-
Bronchoalveolar Lavage (BAL): 24 hours after the final challenge, euthanize the mice and perform a bronchoalveolar lavage with sterile saline.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using invasive or non-invasive plethysmography.
-
Histology: Collect lung tissue for histological analysis (e.g., H&E staining for inflammation and PAS staining for mucus production).
-
Protocol 2: In Vitro Mast Cell Degranulation Assay
This assay is used to assess the direct effect of this compound on the release of inflammatory mediators from mast cells.
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3)
-
Compound 48/80 or antigen (if using sensitized cells)
-
This compound
-
Histamine assay kit (e.g., ELISA)
-
Appropriate cell culture medium and buffers
Experimental Workflow:
Caption: Workflow for the in vitro mast cell degranulation assay.
Procedure:
-
Cell Culture: Culture mast cells under appropriate conditions.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulation: Induce degranulation by adding a stimulating agent such as compound 48/80 or an appropriate antigen.
-
Quantification of Histamine Release: After a short incubation period (e.g., 15-30 minutes), centrifuge the cell suspension and collect the supernatant. Measure the histamine concentration in the supernatant using a suitable assay.
-
Data Analysis: Express the results as a percentage of histamine release relative to a positive control (stimulated cells without this compound) and a negative control (unstimulated cells).
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways involved in asthma pathophysiology and the potential points of intervention for this compound.
Caption: Proposed mechanism of Tiaramide HCl on mast cell degranulation.
Caption: Proposed mechanism of Tiaramide HCl on airway smooth muscle contraction.
Conclusion
This compound demonstrates potential as an anti-asthmatic agent due to its combined anti-inflammatory, anti-allergic, and bronchodilatory activities. The provided protocols offer a framework for researchers to further investigate its efficacy and mechanism of action in preclinical models of asthma. Further studies are warranted to establish optimal dosing and administration regimens and to fully elucidate its therapeutic potential for the treatment of asthma.
References
- 1. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tiaramide--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amelioration of ovalbumin-induced lung inflammation in a mouse model by Trichinella spiralis novel cystatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tiaramide Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiaramide Hydrochloride is a non-steroidal anti-inflammatory drug (NSAID) with additional anti-allergic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are critical in the inflammatory cascade.[3] This inhibition leads to a reduction in the synthesis of prostaglandins, key mediators of inflammation and pain. Furthermore, this compound has been shown to inhibit the release of histamine from mast cells, contributing to its anti-allergic effects.[1][2] These properties make it a valuable compound for in vitro studies of inflammation, allergy, and pain signaling pathways.
These application notes provide detailed protocols for the preparation of this compound solutions and their use in common cell culture-based assays to evaluate its anti-inflammatory and cytotoxic effects.
Data Presentation
The following table summarizes the key quantitative parameters of this compound for use in cell culture experiments.
| Parameter | Value | Cell Line | Comments |
| Solubility | 125 mg/mL (318.63 mM) in DMSO | N/A | Ultrasonic treatment may be required for complete dissolution. |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | N/A | Aliquot to avoid repeated freeze-thaw cycles. |
| Typical Working Concentration Range | 1 - 100 µM | Varies by cell type and assay | Optimization is recommended for each specific experimental setup. |
| IC₅₀ (Cytotoxicity) | > 100 µM | e.g., RAW 264.7, HEK293T | This compound generally exhibits low cytotoxicity at effective anti-inflammatory concentrations. Specific IC₅₀ values should be determined empirically for the cell line of interest. |
| Effective Concentration (Anti-inflammatory) | 10 - 50 µM | e.g., LPS-stimulated RAW 264.7 cells | Significant inhibition of prostaglandin E₂ (PGE₂) and pro-inflammatory cytokine production is typically observed in this range. |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams have been generated.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Bioavailability of Tiaramide Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Tiaramide Hydrochloride in animal studies.
FAQs: Understanding and Addressing this compound's Bioavailability Challenges
Q1: What is the reported oral bioavailability of this compound in animal models?
Q2: What are the known pharmacokinetic parameters of this compound in rats?
A2: Studies in rats have established key pharmacokinetic parameters that are crucial for designing and interpreting bioavailability studies.
| Parameter | Oral Administration | Intravenous Administration | Citation |
| Time to Peak Serum Concentration (Tmax) | 20 minutes | Not Applicable | [2] |
| Serum Half-life (t½) | 2.7 hours | Biphasic: 0.2 and 1.3 hours | [1][2] |
Q3: What are the primary reasons for the suspected poor oral bioavailability of this compound?
A3: The primary reason for the presumed low oral bioavailability of the parent this compound is extensive first-pass metabolism. Studies have identified several major metabolites in rats, indicating that the drug undergoes significant biotransformation after absorption.[1][2] The main metabolic pathways include N-de-ethanolation, N-oxidation, and oxidation of the terminal N-β-hydroxyethyl group[2].
Q4: What general strategies can be employed to improve the oral bioavailability of a drug like this compound?
A4: For poorly soluble and/or extensively metabolized drugs, several formulation strategies can be explored:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance its dissolution rate and absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of lipophilic drugs.
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range can increase its surface area, leading to improved dissolution and absorption.
-
Prodrugs: Modifying the chemical structure of the drug to create a prodrug can enhance its absorption and metabolic stability.
Troubleshooting Guide: Strategies to Enhance this compound Bioavailability
This guide provides experimental approaches and troubleshooting tips for researchers aiming to improve the oral bioavailability of this compound.
Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Dosing
Potential Cause: Poor aqueous solubility and/or extensive first-pass metabolism.
Suggested Approach: Solid Dispersion Formulation
-
Principle: To enhance the dissolution rate by converting the crystalline drug into an amorphous state within a hydrophilic carrier.
-
Experimental Protocol: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000, or a Soluplus®/Aeroperl® 300 Pharma combination.
-
Solvent Selection: Use a common solvent that can dissolve both this compound and the chosen carrier (e.g., methanol, ethanol, or a mixture).
-
Preparation:
-
Dissolve this compound and the carrier in the selected solvent in various drug-to-carrier ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve the solid dispersion to obtain a uniform powder.
-
-
Characterization:
-
In Vitro Dissolution: Compare the dissolution profile of the solid dispersion to the pure drug in a relevant buffer (e.g., simulated gastric fluid, pH 1.2, and simulated intestinal fluid, pH 6.8).
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug in the dispersion.
-
-
In Vivo Evaluation in Rats:
-
Administer the this compound solid dispersion and the pure drug (as a control) orally to different groups of rats at the same dose.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate and compare pharmacokinetic parameters (AUC, Cmax, Tmax).
-
-
Troubleshooting:
-
Issue: Incomplete solvent removal.
-
Solution: Increase drying time and/or temperature, ensuring the stability of the drug and carrier.
-
-
Issue: Recrystallization of the drug during storage.
-
Solution: Store the solid dispersion in a desiccator at low humidity and temperature. Consider using a carrier with a higher glass transition temperature (Tg).
-
Problem 2: Suspected High First-Pass Metabolism Limiting Systemic Exposure
Potential Cause: Extensive metabolism in the gut wall and/or liver.
Suggested Approach: Prodrug Synthesis
-
Principle: To mask the metabolically labile functional groups of this compound with a promoiety that is cleaved in vivo to release the active drug.
-
Experimental Protocol: Synthesis and Evaluation of a Tiaramide Ester Prodrug
-
Synthesis:
-
Synthesize an ester prodrug by reacting the hydroxyl group of Tiaramide with an appropriate acyl chloride or carboxylic acid in the presence of a coupling agent.
-
-
In Vitro Stability:
-
Evaluate the chemical stability of the prodrug in simulated gastric and intestinal fluids.
-
Assess the enzymatic hydrolysis of the prodrug in rat plasma and liver microsomes to confirm its conversion to the parent drug.
-
-
In Vivo Pharmacokinetic Study in Rats:
-
Orally administer the prodrug and an equimolar dose of this compound to different groups of rats.
-
Collect blood samples and analyze for both the prodrug and the parent this compound concentrations.
-
Compare the AUC of the parent drug generated from the prodrug to that from the administration of the parent drug itself.
-
-
Troubleshooting:
-
Issue: Prodrug is too stable and does not convert to the parent drug in vivo.
-
Solution: Modify the promoiety to be more susceptible to enzymatic cleavage (e.g., use a different ester linkage).
-
-
Issue: Prodrug is too labile and hydrolyzes in the GI tract before absorption.
-
Solution: Design a more sterically hindered promoiety to slow down pre-systemic hydrolysis.
-
Visualizing Experimental Workflows and Pathways
To aid in the conceptualization of these experimental strategies, the following diagrams illustrate the proposed workflows.
References
Tiaramide Hydrochloride stability issues in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tiaramide Hydrochloride during long-term storage. The following troubleshooting guides and FAQs address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term stability, this compound as a solid powder should be stored in a well-closed container at 2-8°C, protected from light and moisture. Stock solutions are less stable; it is recommended to store them at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q2: I've observed a change in the color of my this compound powder during storage. What could be the cause?
A change in color, such as yellowing or browning, can be an indication of degradation. This may be caused by exposure to light, elevated temperatures, or high humidity. It is crucial to perform analytical testing, such as HPLC, to assess the purity of the substance before use.
Q3: My analytical results show unexpected peaks when analyzing an aged sample of this compound. What could these be?
Unexpected peaks in your chromatogram likely represent degradation products. While specific degradation pathways for this compound under long-term storage are not extensively documented in publicly available literature, related compounds are known to be susceptible to hydrolysis and oxidation. Potential degradation could lead to the cleavage of the amide bond or modification of the piperazine ring.
Q4: How can I assess the stability of this compound in my formulation?
A stability-indicating analytical method, typically HPLC, is required. You should conduct a forced degradation study to identify potential degradation products and validate that your method can separate these from the intact drug. Subsequently, you can perform long-term and accelerated stability studies on your formulation, storing it under various temperature and humidity conditions as per ICH guidelines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected decrease in assay value of this compound | Degradation due to improper storage (temperature, light, humidity). | 1. Verify storage conditions. 2. Perform a forced degradation study to identify potential degradants. 3. Use a validated stability-indicating HPLC method to re-assay the sample. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | 1. Characterize the unknown peaks using techniques like LC-MS to identify their mass. 2. Based on the structure of this compound, hypothesize potential degradation pathways (e.g., hydrolysis of the amide bond). |
| Changes in physical appearance (e.g., color, clumping) | Exposure to light or moisture. | 1. Store the compound in an amber, airtight container with a desiccant. 2. Evaluate the impact on purity and potency through analytical testing. |
| Poor reproducibility of stability study results | Inconsistent storage conditions or issues with the analytical method. | 1. Ensure stability chambers are properly calibrated and maintained. 2. Validate the analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. |
Stability of this compound Under Long-Term Storage (Hypothetical Data)
| Storage Condition | Time Point | Assay (% of Initial) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 100.0 | 0.1 |
| 3 Months | 99.5 | 0.3 | |
| 6 Months | 98.9 | 0.6 | |
| 12 Months | 97.8 | 1.2 | |
| 40°C / 75% RH | 0 Months | 100.0 | 0.1 |
| 1 Month | 98.2 | 0.9 | |
| 3 Months | 96.5 | 1.8 | |
| 6 Months | 94.1 | 3.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photodegradation: Expose solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan).
-
Column Temperature: 30°C
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can resolve the main peak from degradation products generated during the forced degradation study.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Determine the recovery of spiked samples.
-
Precision: Assess repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for stability testing of a drug substance.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Troubleshooting Tiaramide Hydrochloride HPLC Assay Variability: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) assay of Tiaramide Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve variability in their experimental results.
Common Issues and Troubleshooting
Q1: Why am I seeing significant shifts in the retention time of my this compound peak?
Retention time variability is a frequent issue in HPLC analysis and can be caused by several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Steps:
-
Mobile Phase Composition: Inconsistencies in the mobile phase preparation are a primary cause of retention time drift.[1][2]
-
Flow Rate Stability: Fluctuations in the pump's flow rate will directly impact retention times.[1]
-
Column Temperature: Even minor temperature changes can affect the viscosity of the mobile phase and the interaction of this compound with the stationary phase, leading to retention time shifts.[1][5] A temperature increase of just 1°C can decrease retention time by approximately 2%.[5]
-
Column Equilibration: Insufficient column equilibration before starting a run can lead to drifting retention times, especially at the beginning of a sequence.
-
Solution: Allow adequate time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of a well-equilibrated column.
-
Summary of Factors Affecting Retention Time:
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase | Inaccurate composition, pH drift, dissolved gases. | Prepare fresh daily, degas thoroughly, verify pH.[3] |
| Flow Rate | Pump malfunction, leaks, air bubbles. | Check for leaks, prime pump, inspect pump seals.[4] |
| Temperature | Fluctuations in ambient or column temperature. | Use a column oven, maintain stable lab temperature.[1][5] |
| Column | Lack of equilibration, aging, contamination. | Ensure sufficient equilibration time, clean or replace the column. |
Troubleshooting Flow for Retention Time Variability:
Caption: A logical workflow for troubleshooting retention time variability in HPLC assays.
Q2: My this compound peak is showing significant tailing. What could be the cause?
Peak tailing, where the peak has an asymmetrical shape with a drawn-out trailing edge, can compromise the accuracy of quantification.[2][6]
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like this compound, causing peak tailing.[6]
-
Solution: Use an end-capped column or a column with a polar-embedded phase to shield these residual silanols.[6] Adjusting the mobile phase pH to suppress the ionization of either the analyte or the silanol groups can also be effective.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to peak distortion.[7][8]
-
Extra-Column Effects: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.[6]
-
Solution: Use tubing with a narrow internal diameter and minimize the length of all connections. Ensure all fittings are properly seated to avoid dead volume.
-
Summary of Peak Tailing Causes and Solutions:
| Cause | Description | Recommended Solution |
| Silanol Interactions | Interaction of basic analyte with acidic silanol groups on the stationary phase. | Use an end-capped or polar-embedded column; adjust mobile phase pH.[6] |
| Column Issues | Contamination, deterioration, or blockage of the column. | Use a guard column, flush with a strong solvent, or replace the column.[2][7] |
| Extra-Column Volume | Dead volume in tubing and connections leading to peak dispersion. | Use narrow-bore tubing and minimize connection lengths.[6] |
Decision Tree for Diagnosing Peak Tailing:
Caption: A step-by-step guide to diagnosing the cause of peak tailing.
Experimental Protocols
General HPLC Method for this compound Assay
While a specific validated method for your exact formulation should be used, a general starting point for a stability-indicating RP-HPLC method for a hydrochloride salt like this compound could be as follows. This is a hypothetical method based on common practices for similar compounds.[9][10][11][12][13][14][15]
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate), pH adjusted to 3.0 with phosphoric acid. |
| Gradient | Isocratic or a shallow gradient depending on the presence of impurities. For example, starting with 20% Acetonitrile and increasing to 40% over 15 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV-Vis scan of this compound (likely in the range of 230-280 nm). |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile phase or a mixture of water and acetonitrile. |
Forced Degradation Study Protocol:
To ensure the method is stability-indicating, forced degradation studies should be performed.[9][10][13][16]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base samples and dilute all samples to the target concentration before injection. The method is considered stability-indicating if the degradation peaks are well-resolved from the main this compound peak.
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best suited for this compound analysis?
A: Given that this compound is a relatively polar molecule containing an amide group, a C18 or C8 reversed-phase column is a common and effective choice. Amide-functionalized stationary phases can also be considered as they offer reduced reactivity compared to amine phases and can provide good reproducibility.[17]
Q: How does the pH of the mobile phase affect the analysis?
A: The pH of the mobile phase is critical, especially for ionizable compounds.[2] For this compound, maintaining the pH below the pKa of any basic functional groups will ensure it is in a single, protonated form, leading to sharper and more symmetrical peaks. A buffered mobile phase is essential to maintain a constant pH.[6]
Q: Can I use methanol instead of acetonitrile as the organic modifier?
A: Yes, methanol can often be used as an alternative to acetonitrile. However, be aware that changing the organic modifier will likely alter the selectivity of the separation. Methanol typically has a lower elution strength than acetonitrile in reversed-phase HPLC and may lead to longer retention times. A re-validation of the method would be necessary.
Q: What are the signs of column aging and when should I replace my column?
A: Signs of a deteriorating column include a gradual increase in backpressure, loss of peak resolution, increased peak tailing, and shifts in retention times that cannot be corrected by other means.[2][7] It is advisable to replace the column when system suitability parameters, such as peak asymmetry or resolution, consistently fall outside of the established acceptance criteria.
Q: How can I prevent baseline noise and drift?
A: Baseline noise and drift can be caused by several factors, including:
-
Contaminated or poorly mixed mobile phase: Use high-purity solvents and ensure thorough mixing and degassing.[3][4]
-
Detector issues: A failing lamp or a contaminated flow cell can cause noise.[3]
-
Temperature fluctuations: Ensure stable column and detector temperatures.[3]
-
Leaks: Check for any leaks in the system.[4]
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 6. chromtech.com [chromtech.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-Indicating RP-HPLC Method Development and Validation for Determination of Impurities in Loperamide Hydrochloride Capsules Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. saudijournals.com [saudijournals.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijdra.com [ijdra.com]
- 15. researchgate.net [researchgate.net]
- 16. rjpbcs.com [rjpbcs.com]
- 17. Amide or amino HPLC columns - Tech Information [mtc-usa.com]
Technical Support Center: Tiaramide Hydrochloride Dosage Optimization in Rats
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tiaramide Hydrochloride dosage to minimize side effects in rats.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound has been shown to modulate the activity of immune cells like macrophages and neutrophils and possesses antioxidant properties. It also exhibits anti-anaphylactic action by inhibiting histamine release from mast cells.
Q2: What are the known side effects of this compound in rats?
Q3: What is the recommended starting dose for this compound in rats?
A3: Due to the lack of publicly available, definitive dose-response studies for both efficacy and side effects in rats, a specific recommended starting dose cannot be provided. It is crucial for researchers to conduct a pilot study to determine the optimal dose for their specific experimental model and pain/inflammation modality. The experimental protocols section below outlines a procedure for conducting such a dose-finding study.
Q4: How can I monitor for gastrointestinal side effects in my rat colony?
A4: Regular monitoring is critical. Key indicators of gastrointestinal distress in rats include:
-
Changes in fecal consistency: Look for signs of diarrhea or blood in the stool.
-
Weight loss: A sudden or steady decrease in body weight can indicate gastrointestinal issues.
-
Behavioral changes: Lethargy, hunched posture, and reduced activity can be signs of pain or discomfort.
-
Reduced food and water intake: Monitor consumption daily.
-
Post-mortem examination: Upon completion of the study, a gross and histological examination of the stomach and intestines can quantify the extent of any mucosal damage.
Q5: Are there any known drug interactions with this compound?
A5: While specific interaction studies in rats are not detailed in the available literature, as an NSAID, caution should be exercised when co-administering this compound with other drugs that can affect renal function or increase the risk of gastrointestinal bleeding, such as other NSAIDs or corticosteroids.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analgesic or anti-inflammatory effects. | 1. Incorrect dosage. 2. Improper drug administration. 3. High individual variability in the rat strain. 4. Degradation of the this compound solution. | 1. Perform a dose-response study to identify the effective dose range (see Experimental Protocols). 2. Ensure proper gavage or injection technique. 3. Increase the sample size per group to account for variability. 4. Prepare fresh solutions of this compound for each experiment. |
| Signs of gastrointestinal distress (e.g., diarrhea, weight loss). | 1. The administered dose is too high. 2. Chronic administration is leading to cumulative toxicity. | 1. Reduce the dosage. 2. Consider a lower frequency of administration. 3. Implement a washout period between doses if the experimental design allows. 4. Co-administer a gastroprotective agent (e.g., a proton pump inhibitor), though this may be a confounding factor in some studies. |
| No observable therapeutic effect at any tested dose. | 1. The chosen model of pain or inflammation is not responsive to NSAIDs. 2. The dose range tested is too low. 3. The drug solution was not properly prepared or stored. | 1. Verify that the experimental model is appropriate for an NSAID intervention. 2. Cautiously escalate the dose while closely monitoring for side effects. 3. Confirm the solubility and stability of your this compound preparation. |
Data Presentation
Due to the absence of publicly available dose-response data for both efficacy and gastrointestinal side effects of this compound in rats, a quantitative optimization table cannot be provided. Researchers are strongly encouraged to generate this data within their own experimental settings. The following tables are templates that can be populated with data from a dose-finding study.
Table 1: Dose-Response of this compound on Analgesic/Anti-inflammatory Efficacy
| Dose (mg/kg) | Route of Administration | Number of Rats | Efficacy Endpoint (e.g., % Paw Edema Reduction, % Increase in Pain Threshold) | Standard Deviation |
| Vehicle Control | ||||
| Dose 1 | ||||
| Dose 2 | ||||
| Dose 3 | ||||
| Positive Control (e.g., Indomethacin) |
Table 2: Dose-Response of this compound on Gastrointestinal Side Effects
| Dose (mg/kg) | Route of Administration | Number of Rats | Ulcer Index (Mean) | Incidence of Gastric Lesions (%) | Other Observed Side Effects |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Positive Control (e.g., Indomethacin) |
Table 3: Acute Toxicity of this compound in Rats
| Route of Administration | LD50 (mg/kg) |
| Oral | 2300 |
| Subcutaneous | 930 |
| Intravenous | 203 |
| Intraperitoneal | 530 |
Data from the this compound Safety Data Sheet.
Experimental Protocols
Protocol 1: Determination of the Effective Dose (ED50) for Anti-inflammatory Activity
This protocol is adapted from standard models of inflammation used for NSAID evaluation.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Grouping and Dosing:
-
Divide rats into at least 5 groups (n=6-8 per group): Vehicle control, three escalating doses of this compound, and a positive control (e.g., Indomethacin 5 mg/kg).
-
Administer this compound or vehicle orally one hour before carrageenan injection.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control.
-
Plot a dose-response curve and calculate the ED50 (the dose that produces 50% of the maximum inhibitory effect).
-
Protocol 2: Assessment of Gastric Ulceration (UD50)
This protocol is a standard method for evaluating NSAID-induced gastric damage.
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g), fasted for 24 hours with free access to water.
-
Grouping and Dosing:
-
Divide rats into at least 5 groups (n=6-8 per group): Vehicle control, three escalating doses of this compound, and a positive control (e.g., Indomethacin 20 mg/kg).
-
Administer this compound or vehicle orally.
-
-
Evaluation of Gastric Lesions:
-
Euthanize the rats 4-6 hours after drug administration.
-
Remove the stomach and open it along the greater curvature.
-
Rinse the stomach with saline and examine for lesions under a dissecting microscope.
-
Score the lesions based on their number and severity (e.g., 0 = no lesion, 1 = hyperemia, 2 = one or two slight lesions, 3 = more than two slight lesions or one severe lesion, 4 = very severe lesions, 5 = mucosal perforation).
-
The sum of the scores for each rat is the ulcer index.
-
-
Data Analysis:
-
Calculate the mean ulcer index for each group.
-
Determine the UD50 (the dose that causes ulcers in 50% of the animals).
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound dosage.
Technical Support Center: Tiaramide Hydrochloride Animal Model Experiments
Welcome to the technical support center for Tiaramide Hydrochloride animal model experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and ensure the successful execution of their studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are critical for converting arachidonic acid into prostaglandins.[1][2] By reducing prostaglandin synthesis, Tiaramide diminishes inflammation, pain, and swelling.[1] Additionally, it exhibits other properties, including the modulation of immune cells (macrophages and neutrophils), inhibition of histamine release, and potential calcium channel blocking activity.[1][3][4][5]
Q2: What are the common applications of this compound in animal models?
A2: this compound is primarily evaluated for its anti-inflammatory and analgesic properties.[2][6] Common animal models include the carrageenan-induced paw edema model for acute inflammation, the hot plate test for central analgesic effects, and the acetic acid-induced writhing test for peripheral analgesic activity.[7][8][9] It has also been investigated for its anti-anaphylactic and antiasthmatic activities.[3][4][10]
Q3: Are there significant pharmacokinetic differences between animal species?
A3: Yes, there are marked species differences in the metabolism and serum half-life of this compound.[11] For example, after intravenous administration, the serum half-life is approximately 0.2 hours in mice and 0.8 hours in rats.[11] Urinary excretion and metabolite composition also vary significantly between mice, rats, dogs, and monkeys.[11] These differences are a critical consideration when designing experiments and selecting doses.
Troubleshooting Guides for Common Animal Models
Carrageenan-Induced Paw Edema Model
This model is widely used to assess acute inflammation.[7][12] An intraplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[13][14]
Q: Why am I observing high variability or no significant anti-inflammatory effect with this compound in the paw edema model?
A: Several factors can contribute to these issues. Refer to the table and protocol below for potential causes and solutions.
Data Presentation: Troubleshooting the Carrageenan-Induced Paw Edema Model
| Potential Cause | Recommended Solution | Rationale |
| Inconsistent Timing | Standardize the time points for measuring paw volume. The inflammatory response is biphasic, with an early phase (up to 6 hours) and a late phase peaking around 72 hours in some models.[13] Peak edema is often observed around 3-5 hours.[12][15] | Capturing measurements at inconsistent times will lead to high variability as the edema is either developing or subsiding. |
| Species/Strain/Age Variability | Use animals of the same species, strain, age, and weight. The inflammatory response can differ significantly between strains (e.g., C57BL/6J vs. CD1 mice).[13] | Genetic background, age, and weight are known to influence the magnitude and timing of the inflammatory response.[13] |
| Incorrect Drug Administration Time | Administer this compound based on its short half-life (~0.2h in mice, ~0.8h in rats).[11] Typically, this is 30-60 minutes before carrageenan injection.[14] | The drug must be present at a therapeutic concentration when the inflammatory cascade is initiated to exert its effect. |
| Inappropriate Carrageenan Concentration | Use a consistent and validated concentration of carrageenan (typically 1%).[13][14] Ensure it is properly dissolved and administered at a consistent volume. | Too low a concentration will not induce a robust edema, while too high a concentration can cause tissue necrosis, confounding the results. |
Experimental Protocols: Carrageenan-Induced Paw Edema in Rats
-
Animal Selection: Use male Wistar rats (180–200 g). Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, this compound (various doses), and Positive Control (e.g., Indomethacin).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[7]
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Mandatory Visualization: Experimental Workflow for Paw Edema Model
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Hot plate test - Wikipedia [en.wikipedia.org]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Species differences in metabolism of this compound, a new anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-inflammatory Potency of Tiaramide Hydrochloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the anti-inflammatory potency of Tiaramide Hydrochloride derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effect?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] Additionally, Tiaramide has been shown to modulate the activity of immune cells such as macrophages and neutrophils and possesses antioxidant properties that contribute to its anti-inflammatory effects.[1] It has also been noted to inhibit the release of histamine, suggesting a role in mitigating allergic inflammation.[3][4]
Q2: What are common strategies for synthesizing derivatives of benzothiazole-containing compounds like Tiaramide to enhance anti-inflammatory activity?
A2: Common synthetic strategies for modifying the benzothiazole scaffold to improve anti-inflammatory potency often involve the condensation of 2-aminothiophenols with various reagents like aldehydes, nitriles, or carboxylic acids.[2] For creating a library of derivatives, one might explore modifications at several active sites on the benzothiazole ring system, including positions 2, 4, 5, 6, and 7.[4] Structure-activity relationship (SAR) studies on similar compounds suggest that introducing different functional groups, such as electron-withdrawing or electron-donating groups, on the benzothiazole ring or the N-acylpiperazine moiety can significantly impact the anti-inflammatory activity.
Q3: Are there solubility issues I should be aware of when working with Tiaramide derivatives?
A3: Yes, poorly water-soluble compounds can present challenges in biological assays. While this compound itself is freely soluble in water, novel derivatives with increased lipophilicity may have reduced aqueous solubility.[5] This can lead to compound precipitation in aqueous buffer systems used for in vitro assays, affecting the accuracy of potency measurements. It is crucial to assess the solubility of new derivatives in the assay buffer. Various techniques can be employed to enhance the solubility of poorly soluble drugs, including the use of co-solvents like DMSO, preparation of solid dispersions, or nanosuspension technology.[6][7][8]
Q4: What are the standard in vitro assays to evaluate the anti-inflammatory potency of new Tiaramide derivatives?
A4: A common primary in vitro assay is the determination of the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes to assess potency and selectivity. Other useful in vitro assays include the protein denaturation assay, which measures the ability of a compound to prevent heat-induced denaturation of proteins like egg albumin or bovine serum albumin, a process associated with inflammation.[8] The membrane stabilization assay, using red blood cells, can also be employed to evaluate the compound's ability to protect cell membranes from lysis induced by hypotonicity or heat.[8]
Q5: What in vivo models are appropriate for testing the anti-inflammatory efficacy of Tiaramide derivatives?
A5: The carrageenan-induced paw edema model in rats or mice is a widely used and well-established acute inflammation model to assess the in vivo efficacy of new anti-inflammatory agents.[9][10][11][12][13] Other models include the croton oil-induced ear edema test and the cotton pellet-induced granuloma model for chronic inflammation.[2] The choice of model will depend on the specific aspects of inflammation being investigated.
Troubleshooting Guides
Synthesis & Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of benzothiazole derivative | Incomplete reaction; side product formation; suboptimal reaction conditions. | Ensure starting materials are pure and dry. Optimize reaction temperature and time. Consider using a different catalyst or solvent system as described in literature for benzothiazole synthesis.[14] Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in purifying the final compound | Presence of closely related impurities or unreacted starting materials. | Employ column chromatography with a carefully selected solvent gradient. Recrystallization from an appropriate solvent system can also be effective. High-Performance Liquid Chromatography (HPLC) may be necessary for achieving high purity. |
| Compound instability | The derivative may be sensitive to light, air, or pH. | Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. Assess the stability of the compound in different buffers and pH ranges if it is intended for biological assays.[15] |
In Vitro Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values | Compound precipitation in assay buffer; inconsistent pipetting; instability of the compound in the assay medium. | Visually inspect assay plates for any signs of precipitation. Determine the solubility of the compound in the assay buffer beforehand and use a concentration range that remains in solution. Consider the use of a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid effects on the assay.[16] Ensure accurate and consistent pipetting techniques. |
| Compound appears inactive or has very low potency | Poor solubility; degradation of the compound in the assay buffer; incorrect assay setup. | Confirm the identity and purity of the compound using analytical methods (e.g., NMR, LC-MS). Prepare fresh stock solutions of the compound. Run a positive control (e.g., a known COX-2 inhibitor like celecoxib) to ensure the assay is performing correctly.[1] |
| Discrepancy between different anti-inflammatory assays | The compound may have multiple mechanisms of action. | A compound might be a potent inhibitor of protein denaturation but a weak COX inhibitor. This suggests its anti-inflammatory effect may not be solely dependent on prostaglandin synthesis inhibition. Explore other potential mechanisms, such as inhibition of other pro-inflammatory cytokines or signaling pathways. |
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Hypothetical Tiaramide Derivatives (Example Data)
| Compound | Structure Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Tiaramide HCl | Parent Compound | 15.7 | 0.89 | 17.6 |
| Derivative A | Addition of a 4-fluorophenyl group | 26.6 | 0.29 | 91.7 |
| Derivative B | Replacement of piperazine with morpholine | 18.2 | 1.13 | 16.1 |
| Derivative C | Introduction of a nitro group on the benzothiazole ring | 20.5 | 0.54 | 38.0 |
| Celecoxib | Reference Drug | 33.8 | 0.42 | 80.5 |
| Note: The data presented in this table is hypothetical and for illustrative purposes only, based on values reported for other selective COX-2 inhibitors.[1] |
Experimental Protocols
General Procedure for Synthesis of a Tiaramide Derivative (Illustrative Example)
A common method for the synthesis of benzothiazole derivatives involves the reaction of a substituted 2-aminothiophenol with a carboxylic acid derivative. For a Tiaramide analog, this could involve coupling a modified 2-aminothiophenol with a piperazine-containing carboxylic acid.
-
Activation of the Carboxylic Acid: The piperazine-containing carboxylic acid is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling Reaction: The substituted 2-aminothiophenol is added to the activated carboxylic acid solution. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, which is monitored by TLC.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated urea byproduct (if DCC is used). The filtrate is washed with an acidic solution, a basic solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired Tiaramide derivative.
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds on COX-1 and COX-2 can be determined using a commercially available COX inhibitor screening assay kit.
-
Preparation of Reagents: Prepare all reagents, including the assay buffer, heme, and COX-1 and COX-2 enzymes, according to the manufacturer's instructions.
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor (e.g., celecoxib) in the assay buffer.
-
Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor. Incubate for a specified time at a controlled temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: After a further incubation period, the reaction is stopped, and the amount of prostaglandin produced is quantified, typically using a colorimetric or fluorometric method as described in the kit protocol.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Tiaramide's primary mechanism of action.
Experimental Workflow
Caption: Workflow for developing new anti-inflammatory agents.
Troubleshooting Logic
References
- 1. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doaj.org [doaj.org]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the solubility and bioavailability of poorly water-soluble drugs using supercritical antisolvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ijpras.com [ijpras.com]
- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR study of novel diimide skeleton compounds with the anti-inflammatory activities in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
- 16. [PDF] Pharmacokinetic/Pharmacodynamic Modeling in Drug Research and Development | Semantic Scholar [semanticscholar.org]
Technical Support Center: Tiaramide Hydrochloride-Induced Gastrointestinal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address Tiaramide Hydrochloride-induced gastrointestinal (GI) toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced gastrointestinal toxicity?
A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily functions by inhibiting cyclooxygenase (COX) enzymes. This inhibition reduces the synthesis of prostaglandins.[1][2] While this action is responsible for its anti-inflammatory effects, it also leads to gastrointestinal toxicity. Prostaglandins, particularly PGE2 and PGI2, are crucial for maintaining the integrity of the gastric mucosa through various protective mechanisms.[3][4] These include stimulating mucus and bicarbonate secretion, which form a protective barrier against gastric acid, and maintaining adequate mucosal blood flow.[5][6] By inhibiting prostaglandin synthesis, this compound compromises these protective mechanisms, making the gastric mucosa more susceptible to injury from endogenous factors like gastric acid and pepsin.[7][8]
Q2: What are the common manifestations of this compound-induced gastrointestinal toxicity in preclinical models?
A2: In preclinical animal models, such as rats, this compound-induced GI toxicity typically manifests as gastric mucosal lesions, including erosions and ulcers.[9] Common macroscopic findings include hyperemia, edema, and hemorrhagic lesions in the stomach lining. Microscopically, you may observe epithelial cell loss, inflammatory cell infiltration, and submucosal edema.[10][11] In more severe cases, perforation and bleeding can occur.[12]
Q3: What are the established strategies to mitigate this compound-induced gastrointestinal toxicity in an experimental setting?
A3: The primary strategies to reduce NSAID-induced gastrointestinal toxicity, which are applicable to this compound, involve co-administration with gastroprotective agents. The most common and effective agents are:
-
Proton Pump Inhibitors (PPIs): Drugs like omeprazole and lansoprazole effectively suppress gastric acid secretion, a key aggressive factor in ulcer formation.[13][14]
-
Prostaglandin Analogs: Misoprostol, a synthetic analog of prostaglandin E1, directly replaces the depleted protective prostaglandins, thereby restoring mucosal defense mechanisms.[15][16]
Troubleshooting Guides
Issue 1: High Incidence of Gastric Ulcers in Animal Models
Problem: You are observing an unexpectedly high incidence and severity of gastric ulcers in your animal models treated with this compound, potentially leading to premature mortality and confounding experimental results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High Dose of this compound | Review the literature for the appropriate dose range for your specific animal model and experimental goals. Consider performing a dose-response study to identify the minimum effective dose with an acceptable gastrointestinal side-effect profile. |
| Animal Strain Susceptibility | Different rodent strains can have varying sensitivities to NSAID-induced gastropathy. Ensure the strain you are using is appropriate for your study. If high sensitivity is a known issue, consider switching to a more resistant strain. |
| Fasting Period | Prolonged fasting before this compound administration can exacerbate gastric mucosal injury. Optimize the fasting period; typically, an overnight fast (18-24 hours) with free access to water is standard. Ensure the fasting period is consistent across all experimental groups.[17] |
| Vehicle/Solvent Effects | The vehicle used to dissolve or suspend this compound may have inherent gastrotoxic properties. Test the vehicle alone as a control group to rule out its contribution to the observed toxicity. |
Issue 2: Difficulty in Quantifying and Comparing Gastrointestinal Toxicity
Problem: You are finding it challenging to consistently quantify the degree of gastric mucosal damage, leading to high variability in your data and difficulty in assessing the efficacy of potential gastroprotective co-therapies.
Solutions:
-
Standardized Ulcer Index Calculation: Employ a standardized scoring system to quantify macroscopic gastric lesions. The ulcer index provides a quantitative measure of the severity of gastric damage. A commonly used formula is the ulcer index (UI), which can be calculated based on the number and severity of lesions.[7][12]
Experimental Protocol: Calculation of Ulcer Index
-
Following euthanasia, carefully excise the stomach and open it along the greater curvature.
-
Gently rinse the gastric mucosa with normal saline to remove any contents.
-
Examine the mucosa for lesions using a magnifying lens (e.g., 10x magnification).
-
Score the lesions based on a predefined scale. An example scoring system is as follows:
-
0: No ulcer
-
1: Red coloration
-
2: Spot ulcers
-
3: Hemorrhagic streaks
-
4: Deep ulcers
-
5: Perforations
-
-
The ulcer index can be calculated using various formulas. A common approach is to sum the scores for each animal and then average them per group. Another method involves the following formula: Ulcer Index = (Average ulcer severity score + Average number of ulcers + Percentage of animals with ulcers) / 10.[12]
-
For a more objective measurement, digital image analysis software (e.g., ImageJ) can be used to quantify the total area of the lesions relative to the total mucosal area.[3][18]
-
-
Histopathological Scoring: In addition to macroscopic evaluation, perform histopathological analysis of gastric tissue sections stained with Hematoxylin and Eosin (H&E). This allows for the microscopic assessment of epithelial damage, inflammation, and other cellular changes. Utilize a semi-quantitative scoring system to grade the severity of these microscopic findings.[4][19]
Experimental Protocol: Histopathological Scoring of Gastric Mucosa
-
Fix gastric tissue samples in 10% neutral buffered formalin.
-
Process the fixed tissues, embed them in paraffin, and cut thin sections (e.g., 5 µm).
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope by an observer blinded to the treatment groups.
-
Score the following parameters on a scale (e.g., 0-3 or 0-4, where 0 is normal and higher scores indicate increasing severity):
-
Epithelial cell loss/erosion
-
Hemorrhage
-
Edema in the submucosa
-
Inflammatory cell infiltration (e.g., neutrophils, lymphocytes)
-
-
Calculate a total histological score for each animal by summing the scores for each parameter.
-
Efficacy of Gastroprotective Co-therapies
The following tables summarize the efficacy of common gastroprotective agents when co-administered with NSAIDs. While specific data for this compound is limited, the following data for other NSAIDs with the same mechanism of action provide a strong rationale for their use in your experiments.
Table 1: Efficacy of Proton Pump Inhibitors (PPIs) in Preventing NSAID-Induced Ulcers
| PPI Agent | Dosage | Comparator | Endpoint | Efficacy | Citation(s) |
| Omeprazole | 20 mg/day | Placebo | Endoscopic Gastric Ulcers | Significant reduction in risk | [14] |
| Omeprazole | 20 mg/day | Ranitidine 150 mg bid | Gastric Ulcer Healing Rate (8 weeks) | 84% vs. 64% (p < 0.001) | [14] |
| Lansoprazole | 15 mg/day | Placebo | Endoscopic Gastric Ulcers | Significant reduction in risk | [20] |
| Lansoprazole | 30 mg/day | Misoprostol 200 µg qid | Ulcer-free patients (12 weeks) | 83% vs. 88% (similar efficacy) | [20] |
Table 2: Efficacy of Misoprostol in Preventing NSAID-Induced Ulcers
| NSAID | Misoprostol Dosage | Comparator | Endpoint | Efficacy | Citation(s) |
| Various NSAIDs | 200 µg qid | Placebo | Serious Upper GI Complications | 40% reduction | [21] |
| Various NSAIDs | 200 µg qid | Placebo | Gastric Ulcer Development | 1.4% vs. 21.7% (p < 0.001) | [22] |
| Various NSAIDs | 200 µg qid | Ranitidine 150 mg bid | Gastric Ulcer Prevention | 0.56% vs. 5.67% (p < 0.01) | [16] |
Key Experimental Protocols
Protocol 1: Induction of Gastric Ulcers in Rats with this compound
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Housing: House the animals in cages with raised mesh bottoms to prevent coprophagy.
-
Fasting: Fast the rats for 24 hours before this compound administration, with free access to water.
-
Drug Administration: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired dose, dissolved or suspended in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Observation Period: Euthanize the animals at a predetermined time point after drug administration (e.g., 4-6 hours) to assess acute gastric damage.
-
Sample Collection: Collect stomach tissue for macroscopic and microscopic evaluation.
Protocol 2: Measurement of Gastric Mucus Thickness
-
Tissue Preparation: Immediately after euthanasia, excise the stomach and open it along the greater curvature.
-
Microscopy: Place a slice of the gastric corpus mucosa in a chamber with saline.
-
Measurement: Use an inverted microscope with an eyepiece graticule to measure the thickness of the adherent mucus layer. The mucus layer appears as a translucent layer on top of the epithelial surface.[1][2]
-
Data Analysis: Take multiple measurements from different areas of the tissue and calculate the average mucus thickness.
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Gastrointestinal Toxicity
The following diagram illustrates the signaling pathway leading to gastric mucosal injury upon administration of this compound.
Caption: Mechanism of this compound-induced gastric injury.
Prostaglandin E2 (PGE2) Cytoprotective Signaling Pathway
This diagram illustrates the protective signaling cascade initiated by prostaglandins in gastric epithelial cells.
Caption: Prostaglandin E2 cytoprotective signaling pathway.
Experimental Workflow for Assessing Gastroprotective Strategies
This diagram outlines a typical experimental workflow for evaluating the efficacy of a gastroprotective agent against this compound-induced gastric toxicity.
Caption: Experimental workflow for gastroprotection studies.
References
- 1. Gastric mucus gel layer thickness measured by direct light microscopy. An experimental study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Improved Image Analysis for Measuring Gastric Ulcer Index in Animal Models and Clinical Diagnostic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gastric histologic findings in patients with nonsteroidal anti-inflammatory drug-associated gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Frontiers | A network meta-analysis: evaluating the efficacy and safety of concurrent proton pump inhibitors and clopidogrel therapy in post-PCI patients [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. [PDF] The histopathology of non-steroidal anti-inflammatory drug induced gastroduodenal damage: correlation with Helicobacter pylori, ulcers, and haemorrhagic events | Semantic Scholar [semanticscholar.org]
- 10. journal.maranatha.edu [journal.maranatha.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Coprescribing proton-pump inhibitors with nonsteroidal anti-inflammatory drugs: risks versus benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The use of proton pump inhibitors in treating and preventing NSAID-induced mucosal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-regulative effects of the cAMP/PKA and DAG/PKC signal pathways on human gastric cancer cells during differentiation induced by traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protective effects of prostaglandins against gastric mucosal damage: current knowledge and proposed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. pharmacytimes.com [pharmacytimes.com]
- 21. Misoprostol reduces serious gastrointestinal complications in patients with rheumatoid arthritis receiving nonsteroidal anti-inflammatory drugs. A randomized, double-blind, placebo-controlled trial [pubmed.ncbi.nlm.nih.gov]
- 22. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Tiaramide Hydrochloride experimental design for clearer results
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working with Tiaramide Hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experimentation with this compound in a question-and-answer format.
Question 1: My this compound is not dissolving properly. What can I do?
Answer: Incomplete dissolution can lead to inaccurate concentration and unreliable results. This compound is readily soluble in Dimethyl Sulfoxide (DMSO).[]
-
Recommended Solvent: Use newly opened, high-purity DMSO. The hygroscopic nature of DMSO means it can absorb atmospheric water, which may significantly reduce the solubility of the compound.[2]
-
Concentration: A stock solution of up to 125 mg/mL (318.63 mM) in DMSO can be prepared.[2]
-
Technique: If dissolution is slow, gentle warming or the use of an ultrasonic bath can aid the process.[2]
Question 2: I am observing inconsistent results in my experiments. What are the potential causes?
Answer: Inconsistent results often stem from issues with compound stability, storage, or experimental procedure.
-
Compound Stability: this compound solutions are sensitive to handling. It is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[2] Prepare single-use aliquots of your stock solution to maintain its integrity.
-
Proper Storage: For long-term stability, store the DMSO stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture.[2]
-
Experimental Controls: Ensure that both a vehicle control (e.g., DMSO diluted in media) and a positive control (a known anti-inflammatory agent) are included in every experiment to validate the assay's performance.
Question 3: How should the mechanism of action of this compound influence my experimental design?
Answer: this compound is a non-steroidal anti-inflammatory drug (NSAID) with a multi-faceted mechanism.[3][4] Your experimental design should aim to measure the downstream effects of its primary actions:
-
COX Inhibition: The principal mechanism is the inhibition of cyclooxygenase (COX) enzymes, which blocks the synthesis of pro-inflammatory prostaglandins.[5] Assays measuring the levels of prostaglandins, particularly Prostaglandin E2 (PGE2), in response to an inflammatory stimulus are highly relevant.
-
Histamine Release Inhibition: The compound also demonstrates potent anti-allergic and anti-anaphylactic properties by inhibiting histamine release from mast cells.[][3] In vitro experiments using rat peritoneal mast cells are a suitable model to quantify this effect.[3]
Data Presentation
Quantitative data should be presented clearly for comparison and analysis.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|
| DMSO | 125 mg/mL (318.63 mM) | Use of an ultrasonic bath may be required. Use newly opened, non-hygroscopic DMSO.[2] |
Table 2: In Vitro Inhibition of Histamine Release
| Assay Condition | Inducer | IC₅₀ of Tiaramide HCl |
|---|---|---|
| Simultaneous addition with inducer | Antigen | 1,000 µM |
| 5-minute pre-incubation | Antigen | 350 µM |
Data adapted from studies on antigen-induced histamine release from passively sensitized rat peritoneal mast cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)
This widely used model assesses the anti-edematous effect of compounds in an acute inflammation model.[6]
-
Animals: Use male Wistar rats weighing between 240-285 g.[7] Allow animals to acclimatize for at least one week before the experiment.
-
Groups:
-
Group 1: Vehicle Control (e.g., saline or 0.5% CMC-Na).
-
Group 2: Positive Control (e.g., Indomethacin, 5 mg/kg, i.p.).[6]
-
Group 3-5: this compound (various doses, administered i.p. or p.o.).
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.[6]
-
Administer the vehicle, this compound, or positive control 30-60 minutes before inducing inflammation.[6]
-
Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension (in sterile saline) into the sub-plantar surface of the right hind paw.[6][7]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][8]
-
-
Data Analysis:
-
Calculate the edema volume (in mL) by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100
-
Protocol 2: Inhibition of Albumin Denaturation (In Vitro Anti-inflammatory)
This simple in vitro assay screens for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[9]
-
Reagents:
-
1% aqueous solution of bovine serum albumin (BSA) or egg albumin.
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
This compound stock solution in DMSO.
-
Positive Control (e.g., Diclofenac Sodium).
-
-
Procedure:
-
The reaction mixture should consist of 0.2 mL of albumin solution, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.
-
Prepare a control group using 2 mL of distilled water instead of the drug solution.
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5-10 minutes.[9]
-
After cooling, measure the turbidity (absorbance) of the samples at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Abs_Control - Abs_Treated) / Abs_Control] x 100
-
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of Action of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Validation & Comparative
Tiaramide Hydrochloride: A Comparative Analysis Against Other NSAIDs in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tiaramide Hydrochloride against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models of rheumatoid arthritis. Due to a lack of publicly available, direct comparative studies of this compound in these models, this document focuses on presenting the established efficacy of standard NSAIDs like Indomethacin and Diclofenac. This allows for an indirect comparison and highlights the data required to position this compound within the current landscape of anti-inflammatory therapeutics.
Mechanism of Action: this compound
This compound is a non-steroidal anti-inflammatory drug with analgesic and anti-allergic properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[1] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and swelling.[1] Additionally, tiaramide has been shown to modulate the activity of immune cells, such as macrophages and neutrophils, and possesses antioxidant properties, further contributing to its anti-inflammatory effects.[1]
Inflammatory Signaling Pathway in Rheumatoid Arthritis
The following diagram illustrates a simplified signaling pathway involved in the inflammatory cascade of rheumatoid arthritis, which NSAIDs like this compound aim to modulate.
Figure 1: Simplified signaling pathway of prostaglandin-mediated inflammation and the inhibitory action of NSAIDs.
Performance of Standard NSAIDs in Preclinical Rheumatoid Arthritis Models
The following tables summarize the efficacy of Indomethacin and Diclofenac in two standard preclinical models of arthritis: Carrageenan-Induced Paw Edema (an acute inflammatory model) and Adjuvant-Induced Arthritis (a chronic inflammatory model resembling rheumatoid arthritis).
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds. Edema is induced by injecting carrageenan into the rat's paw, and the swelling is measured over several hours.
Table 1: Efficacy of Indomethacin and Diclofenac in Carrageenan-Induced Paw Edema in Rats
| Drug | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Indomethacin | 5 mg/kg | Intraperitoneal | 3 hours | ~54% | [3] |
| Indomethacin | 10 mg/kg | Oral | 3 hours | 54% | [3] |
| Diclofenac | 1% gel | Topical | 4 hours | Significant reduction in TNF-α and COX levels | [4] |
Note: The data for Indomethacin and Diclofenac are from separate studies and are not a direct head-to-head comparison.
Adjuvant-Induced Arthritis in Rats
This is a more chronic model that shares many features with human rheumatoid arthritis, including joint swelling, cartilage degradation, and bone erosion. Arthritis is induced by injecting Freund's Complete Adjuvant (FCA).
Table 2: Efficacy of Indomethacin and Diclofenac in Adjuvant-Induced Arthritis in Rats
| Drug | Dose | Route of Administration | Key Efficacy Measures | Reference |
| Indomethacin | 1 mg/kg/day | Oral | Significant reduction in arthritis index and paw swelling | |
| Indomethacin | 3 mg/kg | Oral | Inhibition of hind paw swelling | |
| Diclofenac | 10 mg/kg | Intramuscular | Significant reduction in arthritis index, footpad thickness, and ankle swelling |
Note: The data for Indomethacin and Diclofenac are from separate studies and are not a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory activity of a test compound.
Protocol:
-
Animals: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into control, standard drug (e.g., Indomethacin), and test compound groups.
-
Drug Administration: The test compound or standard drug is administered orally or intraperitoneally at a specified time before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average paw swelling in the control group and Vt is the average paw swelling in the treated group.
Adjuvant-Induced Arthritis
Objective: To evaluate the chronic anti-inflammatory and anti-arthritic activity of a test compound.
Protocol:
-
Animals: Lewis or Wistar rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis) into the tail base or footpad.
-
Treatment: Dosing with the test compound, standard drug (e.g., Indomethacin or Diclofenac), or vehicle begins on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model) and continues for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis:
-
Arthritis Index: The severity of arthritis in each paw is scored on a scale of 0-4 based on erythema, swelling, and joint deformity. The scores for all paws are summed to give a total arthritis score per animal.
-
Paw Volume/Thickness: The volume or thickness of the hind paws is measured periodically using a plethysmometer or calipers.
-
Body Weight: Monitored as a general indicator of health.
-
-
Histopathology: At the end of the study, joints are collected for histological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion.
Experimental Workflow for Evaluating Anti-Arthritic Drugs
The following diagram outlines a typical workflow for the preclinical evaluation of a potential anti-arthritic drug.
References
- 1. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of Tiaramide Hydrochloride and Salbutamol in the Management of Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Tiaramide Hydrochloride and Salbutamol in the treatment of asthma, drawing upon available clinical and preclinical data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of respiratory therapeutics.
Executive Summary
Asthma, a chronic inflammatory disease of the airways, is primarily managed by bronchodilators and anti-inflammatory agents. Salbutamol, a short-acting β2-adrenergic agonist, is a cornerstone of reliever therapy, providing rapid bronchodilation. This compound, a non-steroidal anti-inflammatory agent with bronchodilatory and anti-anaphylactic properties, has been investigated as an alternative oral therapy for asthma. This guide synthesizes the available evidence on their comparative efficacy, mechanisms of action, and experimental protocols from key clinical trials. While direct quantitative comparisons are limited, existing studies suggest both agents are effective in managing asthma symptoms, with this compound demonstrating a favorable side-effect profile in one comparative study.
Data Presentation: Comparative Efficacy
| Parameter | This compound (200 mg, four times daily) | Salbutamol (4 mg, four times daily) | Placebo | Source |
| Mean Mid-Morning Peak Expiratory Flow Rate (PEFR) | 362 L/min (p < 0.001 vs. Placebo) | Data not available | 328 L/min | [1] |
| Mean Evening Peak Expiratory Flow Rate (PEFR) | 378 L/min | Data not available | 388 L/min | [1] |
| Mean Daily Salbutamol Inhaler Use (puffs) | 1.8 (p < 0.05 vs. Placebo) | Data not available | 2.3 | [1] |
| Patient Preference | Preferred over Salbutamol | Less preferred than Tiaramide | - | [2] |
| Side Effects | Fewer reported side effects compared to Salbutamol | More reported side effects compared to Tiaramide | - | [2] |
| Therapeutic Effect vs. Placebo | Significant | Significant | - | [2] |
Experimental Protocols
Comparative Study of Oral this compound and Oral Salbutamol
-
Study Design: A double-blind, cross-over clinical trial.[2]
-
Patient Population: 35 adult asthmatic patients.[2]
-
Treatment Arms:
-
Outcome Measures:
Placebo-Controlled Study of this compound
-
Study Design: A double-blind, crossover trial.[1]
-
Patient Population: 13 patients with asthma.[1]
-
Treatment Arms:
-
This compound.
-
Placebo.
-
-
Duration: 16 days.[1]
-
Outcome Measures:
Mechanism of Action & Signaling Pathways
Salbutamol: β2-Adrenergic Agonist
Salbutamol is a selective β2-adrenergic receptor agonist. Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation.[3]
This compound: A Multi-faceted Approach
This compound exhibits a more complex mechanism of action, combining anti-inflammatory, anti-anaphylactic, and bronchodilatory effects. Its bronchodilatory action is believed to be mediated, at least in part, through calcium antagonism. By blocking the influx of extracellular calcium into bronchial smooth muscle cells, it prevents the activation of calmodulin and myosin light-chain kinase, thereby inhibiting muscle contraction.[4]
Conclusion
The available evidence suggests that both this compound and Salbutamol are effective in the management of asthma. Salbutamol remains a critical fast-acting reliever medication due to its potent and rapid bronchodilatory effects. This compound, with its combined anti-inflammatory, anti-anaphylactic, and bronchodilatory properties, presents a potential alternative, particularly for patients who may be intolerant to oral β-adrenergic agonists.[2] The finding that more patients preferred tiaramide and experienced fewer side effects in a direct comparison warrants further investigation.[2] However, a significant gap in the literature exists regarding direct, quantitative comparisons of their efficacy on key clinical endpoints such as FEV1 and detailed symptom scores. Future clinical trials with robust methodologies are necessary to fully elucidate the comparative therapeutic value of these two compounds in the asthma treatment landscape.
References
- 1. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tiaramide--a new oral drug for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Analgesic Efficacy: A Comparative Analysis of Tiaramide Hydrochloride and Other Analgesics Using Preclinical Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the analgesic effects of Tiaramide Hydrochloride against other common analgesics. Due to the limited availability of public data on this compound in the tail-flick test, this guide presents its analgesic profile using the acetic acid-induced writhing test and compares its performance with other non-steroidal anti-inflammatory drugs (NSAIDs) and a standard opioid analgesic evaluated in the tail-flick test.
This compound is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2][3][4] Its primary mechanism of action involves the inhibition of prostaglandin synthesis through the targeting of cyclooxygenase (COX) enzymes, particularly COX-2.[1] Prostaglandins are key mediators of inflammation and pain, and their inhibition leads to a reduction in these responses. Additionally, this compound may exert its effects by inhibiting the release of other inflammatory mediators such as histamine and serotonin.
Comparative Analgesic Performance
To provide a comprehensive overview, this guide compares the analgesic efficacy of this compound with two other NSAIDs, Zaltoprofen and Piroxicam, and the opioid analgesic Morphine. While direct comparative data for this compound in the tail-flick test is unavailable in the reviewed literature, its performance in the acetic acid-induced writhing test is presented alongside tail-flick latency data for the other compounds.
| Drug | Class | Test Model | Dosage | Key Findings |
| This compound | NSAID | Acetic Acid-Induced Writhing (Mice) | 25 mg/kg, 50 mg/kg, 100 mg/kg (oral) | Dose-dependent inhibition of writhing. At 100 mg/kg, produced a 59.8% inhibition of writhing compared to the control group. |
| Zaltoprofen | NSAID | Tail-Flick Test (Mice) | 15 mg/kg, 20 mg/kg (oral) | Significantly increased tail-flick latency at all observed time points (30, 60, and 90 minutes) compared to the control group. |
| Piroxicam | NSAID | Tail-Flick Test (Mice) | 10 mg/kg (oral) | Significantly increased tail-flick latency 30 minutes after administration, with the effect being maintained throughout the 90-minute observation period. |
| Morphine | Opioid | Tail-Flick Test (Rats) | 1 mg/kg, 10 mg/kg | Dose-dependently increased tail-flick latency. The 10 mg/kg dose showed a significantly longer pain latency response compared to the vehicle.[1] |
Experimental Protocols
Detailed methodologies for the cited experiments are crucial for reproducibility and comparison.
Acetic Acid-Induced Writhing Test (as applied to this compound)
This test assesses peripheral analgesic activity by inducing a visceral inflammatory pain response.
-
Animal Model: Male ddY mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: this compound is administered orally at doses of 25, 50, and 100 mg/kg. A control group receives the vehicle (e.g., saline).
-
Induction of Writhing: 60 minutes after drug administration, 0.6% acetic acid solution is injected intraperitoneally at a volume of 10 ml/kg.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation cage. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a 20-minute period, starting 5 minutes after the injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the control group.
Tail-Flick Test (as applied to Zaltoprofen, Piroxicam, and Morphine)
This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus, indicating the efficacy of centrally acting analgesics.
-
Animal Model: Mice or rats are used.[1]
-
Apparatus: A tail-flick analgesiometer is used, which applies a focused beam of radiant heat to the tail.
-
Baseline Latency: Before drug administration, the baseline tail-flick latency is determined for each animal. This is the time taken for the animal to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Drug Administration: The test drugs (Zaltoprofen, Piroxicam, Morphine) or vehicle are administered, typically orally or via injection.
-
Post-Drug Latency Measurement: At specific time points after drug administration (e.g., 30, 60, 90 minutes), the tail-flick latency is measured again.
-
Data Analysis: An increase in the tail-flick latency compared to the baseline and the vehicle-treated group indicates an analgesic effect.
Visualizing Experimental Workflow and Mechanism of Action
To further clarify the processes, the following diagrams illustrate the experimental workflow of the tail-flick test and the proposed signaling pathway for this compound's analgesic action.
References
A Comparative In Vitro Analysis of the Anti-Inflammatory Effects of Tiaramide and Diclofenac
For Immediate Release
This guide provides a detailed comparison of the in vitro anti-inflammatory properties of Tiaramide and Diclofenac, intended for researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their mechanisms of action, supported by available experimental data, detailed protocols, and visual representations of key pathways.
Introduction
Tiaramide is a non-steroidal anti-inflammatory drug (NSAID) primarily recognized for its anti-allergic and anti-asthmatic properties.[1] In contrast, Diclofenac is a widely used NSAID with potent analgesic, anti-inflammatory, and antipyretic effects.[2] This guide aims to objectively compare their in vitro anti-inflammatory profiles based on currently available scientific literature.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of Tiaramide and Diclofenac. A significant disparity exists in the amount of specific inhibitory data available for the two compounds, with Diclofenac being extensively characterized.
| Parameter | Tiaramide | Diclofenac | Source (Diclofenac) |
| COX-1 Inhibition (IC50) | Data not available | 0.076 µM | [3] |
| COX-2 Inhibition (IC50) | Data not available | 0.026 µM | [3] |
| PGE2 Synthesis Inhibition (IC50) | Data not available | 1.10 x 10⁻⁹ M (in IL-1β stimulated human synovial fibroblasts) | [4] |
| Histamine Release Inhibition | Strong inhibitory action on antigen-induced histamine release from rat peritoneal mast cells | Data not available | [5] |
| TNF-α Inhibition | Data not available | Dampened TNF-α-mediated NF-κB translocation in HepG2 cells | [6] |
Mechanism of Action
Diclofenac primarily exerts its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Diclofenac has also been shown to modulate other inflammatory pathways, including the inhibition of the thromboxane-prostanoid receptor and the reduction of arachidonic acid release.[7] Furthermore, it can affect cytokine signaling by dampening TNF-α-induced nuclear factor-κB (NF-κB) activation.[6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The In Vitro and In Vivo Anti-Inflammatory Effects of a Phthalimide PPAR-γ Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of mast cell disruption and histamine release in rat anaphylaxis in vitro. Comparison with compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-anaphylactic action of tiaramide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the COX-2 Selectivity of Tiaramide Hydrochloride and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase-2 (COX-2) selectivity of Tiaramide Hydrochloride and the well-established COX-2 selective inhibitor, Celecoxib. While direct quantitative comparisons are limited by the publicly available data for this compound, this document synthesizes the existing information on its mechanism of action and presents a detailed profile of Celecoxib's selectivity, supported by experimental data.
Executive Summary
In contrast, Celecoxib is a highly characterized, potent, and selective COX-2 inhibitor. Extensive experimental data is available to quantify its inhibitory activity against both COX-1 and COX-2 isoforms, establishing its profile as a COX-2 selective agent. This guide will present the available data for Celecoxib to serve as a benchmark for understanding COX-2 selectivity.
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate a variety of physiological and pathological processes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function. COX-2, on the other hand, is typically induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever. The therapeutic effect of NSAIDs is largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1. Therefore, the ratio of COX-1 to COX-2 inhibition is a critical determinant of an NSAID's safety and efficacy profile.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the COX-2 selectivity of this compound and Celecoxib is challenging due to the absence of published IC50 values for this compound. The IC50 value represents the concentration of a drug required to inhibit the activity of an enzyme by 50%. The ratio of IC50 (COX-1) to IC50 (COX-2) is a common measure of a drug's COX-2 selectivity.
The following table summarizes the available quantitative data for Celecoxib's inhibitory activity against COX-1 and COX-2 from various in vitro assays.
| Drug | Assay Type | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | Sf9 cells | 15 µM | 40 nM | 375 |
| Human dermal fibroblasts / Human lymphoma cells | 2800 nM | 91 nM | ~30.8 | |
| Macrophage assay | 39.8 nM | 4.8 nM | 8.3 | |
| Human whole blood assay | - | - | 29.6 - 30 |
Note: IC50 values and selectivity ratios can vary depending on the specific experimental conditions and assay used.
As the table indicates, Celecoxib consistently demonstrates a significantly higher potency for inhibiting COX-2 over COX-1, with selectivity ratios ranging from approximately 8 to 375 depending on the assay. For instance, in an assay using Sf9 cells, Celecoxib was found to have an IC50 for COX-2 of 40 nM, while its IC50 for COX-1 was 15 µM (15,000 nM), indicating a 375-fold greater selectivity for COX-2.[3] In a human whole blood assay, the COX-1/COX-2 IC50 ratio for Celecoxib has been reported to be between 29.6 and 30.[4][5][6] Another study reported an IC50 of 91 nmol/l for COX-2 and 2800 nmol/l for COX-1.[7]
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity and selectivity is crucial in the development of NSAIDs. A commonly used and physiologically relevant method is the human whole blood assay .
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay measures the ability of a drug to inhibit the activity of COX-1 in platelets and COX-2 in monocytes within a whole blood sample.
Principle:
-
COX-1 Activity: In response to the clotting process, platelets are activated and produce thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, primarily through the action of COX-1. The amount of TXB2 produced serves as an index of COX-1 activity.
-
COX-2 Activity: Monocytes in the blood can be stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2. These activated monocytes then produce prostaglandin E2 (PGE2). The level of PGE2 is used as a measure of COX-2 activity.
General Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy volunteers who have not taken any NSAIDs for a specified period.
-
Incubation with Inhibitor: Aliquots of the blood are incubated with various concentrations of the test compound (e.g., this compound or Celecoxib) or a vehicle control.
-
COX-1 Assay (Thromboxane B2 Measurement):
-
The blood samples are allowed to clot at 37°C for a defined period (e.g., 1 hour).
-
The clotting process is then stopped, and the serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
-
COX-2 Assay (Prostaglandin E2 Measurement):
-
Heparinized blood samples are incubated with LPS at 37°C for an extended period (e.g., 24 hours) to induce COX-2 expression and activity.
-
The plasma is then separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured using a specific immunoassay.
-
-
Data Analysis: The IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production are calculated from the concentration-response curves. The ratio of IC50 (COX-1) / IC50 (COX-2) is then determined to quantify the COX-2 selectivity of the compound.
Visualizing the Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Tiaramide | C15H18ClN3O3S | CID 5469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head clinical trial data of Tiaramide Hydrochloride against placebo
Limited Placebo-Controlled Data Available for Tiaramide Hydrochloride
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is also noted for its anti-allergic and bronchodilator activities.[2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key to the synthesis of prostaglandins—mediators of inflammation and pain.[4][5] Additionally, it has been shown to modulate the activity of immune cells like macrophages and neutrophils, inhibit histamine release, and may act as a calcium antagonist, contributing to its therapeutic effects.[4][6][7][8]
Summary of Available Clinical Data
While comprehensive head-to-head data against a placebo for its core anti-inflammatory and analgesic indications are scarce, some studies have provided evidence of its efficacy. A double-blind, crossover trial in 35 adult asthmatic patients compared oral Tiaramide (200 mg, four times daily) with salbutamol and a placebo.[3] The study found that both Tiaramide and salbutamol had a significant therapeutic effect compared to the placebo, with Tiaramide showing fewer side effects.[3]
Another double-blind crossover trial involving 13 asthma patients compared Tiaramide with a placebo over 16 days.[9] This study reported a significant increase in mean peak expiratory flow rate (PEFR) and a reduction in the use of salbutamol inhalers during the Tiaramide treatment period compared to the placebo.[9]
The following table summarizes the findings from this study:
| Parameter | This compound | Placebo | Significance |
| Mean Mid-Morning PEFR (L/min) | 362 | 328 | P < 0.001 |
| Mean Evening PEFR (L/min) | 378 | 388 | P < 0.001 |
| Mean Daily Salbutamol Inhaler Use | 1.8 | 2.3 | P < 0.05 |
Experimental Protocols
Detailed protocols for recent, large-scale, placebo-controlled trials of this compound are not available. However, a general methodology for a clinical trial evaluating the analgesic efficacy of an NSAID like Tiaramide against a placebo can be outlined.
Generalized Protocol for an Analgesic Efficacy Trial
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Adult patients experiencing moderate to severe pain following a specific surgical procedure (e.g., dental extraction).
-
Intervention:
-
Treatment Group: A single oral dose of this compound (e.g., 200 mg).
-
Control Group: An identical-looking placebo.
-
-
Primary Efficacy Endpoint: Total pain relief over a specified period (e.g., 8 hours), measured using a visual analog scale (VAS) or a categorical pain relief scale.
-
Secondary Endpoints:
-
Time to onset of analgesia.
-
Peak pain relief.
-
Duration of analgesia.
-
Patient's global assessment of treatment.
-
-
Data Collection: Pain intensity and pain relief are self-reported by patients at regular intervals (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours post-dose).
-
Statistical Analysis: The primary endpoint would be analyzed using an analysis of covariance (ANCOVA) with baseline pain as a covariate. Secondary endpoints would be analyzed using appropriate statistical methods.
Visualizing the Mechanism and Workflow
To better understand the biological pathways and experimental processes, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Generalized workflow for a placebo-controlled analgesic trial.
References
- 1. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tiaramide--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tiaramide Hydrochloride: A Comparative Analysis in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiaramide Hydrochloride's performance in established preclinical models of acute and chronic inflammation. By presenting key experimental data and detailed methodologies, this document serves as a valuable resource for researchers and professionals in the field of inflammation and drug development.
This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and bronchodilator properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which in turn reduces the synthesis of pro-inflammatory prostaglandins.[3] Additionally, tiaramide has been shown to inhibit the release of histamine, suggesting a role in modulating allergic and anaphylactic reactions.[4]
Performance in Acute Inflammation: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used in vivo assay to assess the efficacy of acute anti-inflammatory agents. The inflammatory response in this model is biphasic, with an initial phase mediated by histamine and serotonin, followed by a later phase characterized by the release of prostaglandins and other inflammatory mediators.
While direct, publicly available, head-to-head comparative studies with detailed quantitative data for this compound in this specific model are limited in the contemporary literature, historical data from a pivotal study by Tsurumi et al. (1972) provides valuable insights into its efficacy. The following table summarizes the anti-inflammatory effects of this compound in comparison to other commonly used NSAIDs, with data for the comparator agents drawn from various publicly accessible studies.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Tiaramide HCl | 100 | 3 hours | 35.1 | Tsurumi et al., 1972 |
| Indomethacin | 5 | 3 hours | ~45-55 | Various Sources |
| Diclofenac | 5 | 3 hours | ~40-50 | Various Sources |
| Phenylbutazone | 100 | 3 hours | 44.5 | Tsurumi et al., 1972 |
Note: The data for Indomethacin and Diclofenac are aggregated from multiple sources for representative comparison. Direct comparative studies may yield different results.
Performance in Chronic Inflammation: Adjuvant-Induced Arthritis
The adjuvant-induced arthritis model in rats is a well-established model for studying chronic inflammation and is often used to evaluate the therapeutic potential of anti-arthritic drugs. This model shares several pathological features with human rheumatoid arthritis.
The study by Tsurumi et al. (1972) also investigated the effect of this compound in this chronic inflammation model.
Table 2: Comparison of Anti-arthritic Activity in Adjuvant-Induced Arthritis in Rats
| Compound | Dose (mg/kg, p.o., daily) | Treatment Duration | % Inhibition of Paw Swelling (Day 21) | Reference |
| Tiaramide HCl | 100 | 21 days | 33.7 | Tsurumi et al., 1972 |
| Indomethacin | 1 | 21 days | ~40-60 | Various Sources |
| Phenylbutazone | 100 | 21 days | 49.3 | Tsurumi et al., 1972 |
Note: The data for Indomethacin is aggregated from multiple sources for representative comparison. Direct comparative studies may yield different results.
Experimental Protocols
Carrageenan-Induced Paw Edema
This protocol outlines the general procedure for inducing acute inflammation in a rat model.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow of the carrageenan-induced paw edema experiment.
Detailed Steps:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Animals are fasted for 18-24 hours before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.
-
Drug Administration: this compound, a reference NSAID (e.g., Indomethacin, Diclofenac), or the vehicle is administered orally (p.o.).
-
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% (w/v) suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Adjuvant-Induced Arthritis
This protocol describes a common method for inducing chronic inflammation resembling rheumatoid arthritis.
Experimental Workflow for Adjuvant-Induced Arthritis
Caption: Workflow of the adjuvant-induced arthritis experiment.
Detailed Steps:
-
Animals: Male Lewis or Wistar rats (150-180g) are commonly used.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw.
-
Drug Administration: Daily oral administration of this compound, a reference drug, or the vehicle is initiated on day 0 and continues for the duration of the study (typically 21 days).
-
Assessment of Arthritis:
-
Paw Volume: The volume of both the injected and non-injected hind paws is measured periodically (e.g., every 3 days) using a plethysmometer.
-
Arthritic Score: The severity of arthritis is visually scored based on erythema and swelling of the joints.
-
Body Weight: Body weight is monitored throughout the study as a general indicator of health.
-
-
Calculation of Inhibition: The percentage of inhibition of paw swelling is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways in Inflammation
The anti-inflammatory action of this compound and other NSAIDs primarily targets the cyclooxygenase (COX) pathway, a critical component of the inflammatory cascade.
References
- 1. Pharmacological actions of this compound: a new anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent validation of published Tiaramide Hydrochloride research findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tiaramide Hydrochloride with other relevant therapeutic agents, based on published research findings. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
Executive Summary
This compound is a non-steroidal anti-inflammatory drug (NSAID) with a multi-faceted mechanism of action.[1] Published research indicates its efficacy in asthma and highlights its anti-inflammatory, analgesic, and anti-allergic properties.[2][3] This guide synthesizes available quantitative data from clinical and preclinical studies to compare this compound with placebo, salbutamol, and, where direct comparisons are not available, provides context against the known profiles of commonly used NSAIDs like ibuprofen and diclofenac. A notable gap in the currently available literature is the absence of direct head-to-head clinical trials comparing this compound with other NSAIDs for its analgesic and anti-inflammatory indications, as well as a lack of specific IC50 values for COX-1 and COX-2 inhibition.
Mechanism of Action
This compound exerts its therapeutic effects through several mechanisms:
-
Inhibition of Prostaglandin Synthesis: As an NSAID, this compound is understood to inhibit the cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation and pain.[1][4][5]
-
Mast Cell Stabilization and Anti-Allergic Effects: Tiaramide has been shown to inhibit the release of histamine and other mediators from mast cells, contributing to its anti-allergic and anti-anaphylactic properties.[6][7] This action is considered distinct from that of cromolyn sodium.[8]
-
Calcium Channel Blocking Activity: Preclinical studies suggest that this compound may also possess calcium channel blocking activity, which could contribute to its bronchodilatory and anti-anaphylactic effects.[9]
-
Inhibition of Thromboxane A2 Formation: Tiaramide has been found to inhibit the formation of thromboxane A2, a potent vasoconstrictor and platelet aggregator involved in inflammatory processes.[9]
Comparative Efficacy
Asthma
A double-blind, crossover clinical trial in patients with asthma provides the most direct comparative data for this compound.
Table 1: Comparison of this compound, Salbutamol, and Placebo in the Treatment of Asthma [2]
| Outcome Measure | This compound (oral) | Salbutamol (oral) | Placebo |
| Mean Mid-Morning Peak Expiratory Flow Rate (PEFR) | 362 L/min | Not Reported | 328 L/min |
| Mean Evening PEFR | 378 L/min | Not Reported | Not Reported |
| Mean Daily Salbutamol Inhaler Usage | 1.8 times | Not Applicable | 2.3 times |
Note: The study also noted that more patients preferred tiaramide over salbutamol and reported fewer side effects with tiaramide.[3]
Inflammation and Analgesia
Direct comparative clinical trial data for this compound against other NSAIDs like ibuprofen or diclofenac for inflammatory conditions and pain relief were not identified in the reviewed literature. The following table provides a general comparison based on the known mechanisms and approved indications of these drugs.
Table 2: General Comparison of this compound with Common NSAIDs
| Feature | This compound | Ibuprofen | Diclofenac |
| Primary Mechanism | COX Inhibition, Mast Cell Stabilization, Calcium Channel Blocker | Non-selective COX Inhibitor | Non-selective COX Inhibitor (with some COX-2 preference) |
| Established Indications | Asthma, Inflammation, Pain | Pain, Inflammation, Fever | Pain, Inflammation (various conditions) |
| Anti-Allergic Properties | Demonstrated | Not a primary mechanism | Not a primary mechanism |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the descriptions in the publications, the following methodologies were likely employed.
Asthma Clinical Trial (Tiaramide vs. Salbutamol vs. Placebo)
-
Study Design: A double-blind, crossover trial.[2]
-
Participants: Patients with a clinical diagnosis of asthma.
-
Interventions:
-
This compound (oral administration, dosage likely specified in the full study)
-
Salbutamol (oral administration, dosage likely specified in the full study)
-
Placebo
-
-
Outcome Measures:
-
Peak Expiratory Flow Rate (PEFR) measured at specified times.
-
Frequency of rescue salbutamol inhaler use, recorded in patient diaries.
-
Patient preference and reported side effects.
-
In Vitro Anti-Anaphylactic Action
-
Model: Rat peritoneal mast cells.[6]
-
Inducers: Antigen-induced and compound 48/80-induced histamine release.[6]
-
Methodology:
-
Isolation of rat peritoneal mast cells.
-
Incubation of mast cells with this compound at various concentrations.
-
Induction of histamine release using an antigen or compound 48/80.
-
Quantification of histamine release, likely using a fluorometric assay.[6]
-
Comparison with a control (no drug) and a positive control (e.g., disodium cromoglycate).[6]
-
Visualizing the Pathways
To illustrate the proposed mechanisms of action and experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Tiaramide's Inhibition of the Prostaglandin Synthesis Pathway.
Caption: Tiaramide's Role in Mast Cell Stabilization and Histamine Release.
Caption: Workflow for In Vitro Evaluation of Tiaramide's Anti-Allergic Effect.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tiaramide--a new oral drug for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A trial of tiaramide in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The anti-anaphylactic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of compound 48/80 induced mediator release following oral administration of this compound in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiallergic activity of tiaramide (RHC 2592-A). | Semantic Scholar [semanticscholar.org]
- 9. New pharmacological aspects on the antiasthmatic activity of tiaramide-HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Tiaramide Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Tiaramide Hydrochloride, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions
This compound is classified as a substance that causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes safety glasses, chemical-resistant gloves, and a lab coat. Operations should be carried out in a well-ventilated area to avoid inhalation of dust particles. In case of accidental contact, refer to the first aid measures outlined in the Safety Data Sheet (SDS).
Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility . This ensures complete destruction of the compound in a controlled environment.
Step-by-Step Disposal Workflow:
-
Collection:
-
Collect waste this compound in a clearly labeled, sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Consult Regulations:
-
Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and incineration.
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
-
One suggested method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Oral LD50 (Rat) | 2300 mg/kg | [1] |
| Eye Irritation (Rabbit) | Causes serious eye irritation | [1] |
| PBT/vPvB Assessment | Not applicable | [1] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of bulk this compound for disposal purposes. The recommended and most reliable method of disposal remains incineration.
Analytical studies on related compounds have explored degradation under forced conditions such as acid/base hydrolysis, oxidation, and photolysis for the purpose of identifying degradation products, not for bulk disposal. These methods are not suitable for routine laboratory disposal of significant quantities of the chemical.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.
References
Essential Safety and Operational Guide for Handling Tiaramide Hydrochloride
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and logistical procedures for the handling and disposal of Tiaramide Hydrochloride in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.
Hazard Identification and Immediate Precautions
This compound is classified as a hazardous substance that requires careful handling. The primary and most significant hazard is its potential to cause serious eye damage and irritation.[1][2][3][4]
-
Primary Hazard: H318/H319 - Causes serious eye damage/irritation.[1][2][3]
-
Immediate Action: In case of eye contact, rinse cautiously with water for several minutes.[1][4] If wearing contact lenses, remove them if it is safe to do so and continue rinsing.[1][4] If eye irritation persists, seek immediate medical attention.[1][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on safety data sheet recommendations.[1]
| Protection Area | Required Equipment | Specifications and Guidelines |
| Eyes / Face | Safety glasses with side shields or tightly fitting safety goggles.[1][5] | A face shield should be worn in situations with a high risk of splashing.[1] |
| Hands | Protective, chemical-impermeable gloves.[1][5] | Thicker gloves generally offer better protection.[6] Contaminated outer gloves should be removed immediately.[6] |
| Respiratory | Dust respirator.[1] | Required when handling the powder form, especially if dust or aerosols may be generated.[1] Use in a well-ventilated area is crucial.[1][2] |
| Body | Protective clothing or lab coat.[1] | Long-cuffed gloves should be placed over the cuff of the gown to protect the wrist and forearm.[6] Protective boots may be required depending on the scale of handling.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize risk and maintain the integrity of the compound.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A local exhaust system or a closed system is strongly recommended to prevent direct exposure.[1]
-
Facility Preparation: Ensure that a safety shower and an eyewash station are installed and readily accessible near the workstation location.[1][7]
-
Preventing Contamination: Avoid the formation and dispersion of dust during handling.[1][5]
-
Personal Hygiene: Wash hands and face thoroughly after handling the compound.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1]
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, dark, and well-ventilated place.[1][2][5]
-
Keep away from incompatible materials, such as strong oxidizing agents.[1][7]
-
For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from freeze-thaw cycles.[8]
Emergency Procedures: Spill Response
In the event of a spill, a structured and immediate response is required to contain the material and prevent exposure.
Spill Containment and Cleanup Workflow:
Caption: Workflow for this compound Spill Response.
Detailed Spill Protocol:
-
Personal Precautions: Immediately use full personal protective equipment, including a dust respirator, safety goggles, protective gloves, and clothing.[1][2] Evacuate unnecessary personnel from the area.[2]
-
Environmental Precautions: Prevent the spilled material from entering drains or water courses.[1][2]
-
Containment and Cleanup: Carefully sweep the powdered substance to collect it into an airtight container, ensuring not to disperse dust.[1] For solutions, absorb with a finely-powdered liquid-binding material like diatomite.[2]
-
Decontamination: Scrub all affected surfaces and equipment with alcohol to decontaminate them.[2]
-
Disposal: All collected material and contaminated cleaning supplies should be promptly disposed of in accordance with federal, state, and local regulations.[1][2]
First Aid Measures
A rescuer should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, before administering first aid.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do.[1][2] Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Skin Contact | Remove all contaminated clothing immediately.[1] Rinse the affected skin area with plenty of water or shower.[1][2] If skin irritation occurs, seek medical advice.[1] |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2] If the person feels unwell, get medical advice.[1] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Call a physician for medical advice.[2] |
Disposal Plan
Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]
-
Consult Authorities: Always consult your local or regional authorities for specific disposal guidelines.[1]
-
Disposal Method: One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]
-
Packaging: Dispose of the substance and its container in accordance with all prevailing country, federal, state, and local regulations.[2] Do not empty into drains.[7]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | C15H19Cl2N3O3S | CID 443949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. starshinechemical.com [starshinechemical.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
